molecular formula C8H13NO2 B043284 3-Cyano-5-methylhexanoic acid CAS No. 181289-16-7

3-Cyano-5-methylhexanoic acid

Katalognummer: B043284
CAS-Nummer: 181289-16-7
Molekulargewicht: 155.19 g/mol
InChI-Schlüssel: MGWZYUMZVZMKTN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyano-5-methylhexanoic acid is a versatile and valuable β-amino acid derivative engineered for advanced chemical synthesis and medicinal chemistry research. Its structure incorporates a nitrile group (-CN) at the 3-position and a methyl branch at the 5-position, creating a chiral, multifunctional scaffold. This compound serves as a critical precursor for the synthesis of complex peptidomimetics and bioactive molecules, where the nitrile group can be readily transformed into amides, carboxylic acids, or tetrazole rings—key pharmacophores in drug design. The methyl branching introduces steric constraints that can significantly influence the conformational stability and bioavailability of resulting compounds. Researchers utilize 3-cyano-5-methylhexanoic acid to investigate enzyme inhibition, particularly against proteases, and to develop novel inhibitors by mimicking natural peptide substrates. Its primary research value lies in its application for structure-activity relationship (SAR) studies and as a building block for the development of potential pharmaceutical agents targeting neurological disorders, metabolic diseases, and cancer. This compound is offered in high purity to ensure reproducibility and reliability in sensitive experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-cyano-5-methylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWZYUMZVZMKTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the synthesis of Pregabalin (Lyrica®). It is designed for researchers and process chemists requiring precise spectral data for structural validation and impurity profiling.

CAS: 181289-16-7 (Racemic) | Target Isomer: (S)-3-Cyano-5-methylhexanoic acid (CAS 181289-15-6) Formula:


 | MW:  155.19  g/mol 

Strategic Context & Mechanism

3-Cyano-5-methylhexanoic acid (hereafter "Cyano Acid") serves as the penultimate precursor to Pregabalin.[1][2][3] Its structural integrity is paramount because the stereocenter at C3 sets the chirality for the final API. The transformation involves the reduction of the nitrile group (


) to a primary amine (

), retaining the (S)-configuration.
Synthesis & Analytical Workflow

The following diagram illustrates the origin of the Cyano Acid and the critical analytical checkpoints required during its processing.

Pregabalin_Synthesis Isovaleraldehyde Isovaleraldehyde (Starting Material) Cyano_Diester Cyano Diester Intermediate Isovaleraldehyde->Cyano_Diester Condensation (Ethyl Cyanoacetate) Enzymatic_Hydrolysis Enzymatic Hydrolysis (Lipase/Nitrilase) Cyano_Diester->Enzymatic_Hydrolysis Cyano_Acid 3-Cyano-5-methylhexanoic Acid (Target Intermediate) Enzymatic_Hydrolysis->Cyano_Acid Kinetic Resolution (Stereocenter Set) Hydrogenation Hydrogenation (Ni/H2) Cyano_Acid->Hydrogenation Pregabalin (S)-Pregabalin (API) Hydrogenation->Pregabalin Nitrile Reduction

Figure 1: Synthesis pathway highlighting the Cyano Acid as the chiral pivot point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below distinguishes the free acid from its ethyl ester precursor. The loss of the ethoxy signals (


) and the downfield shift of the carboxylic acid proton are the primary indicators of successful hydrolysis.
H NMR Data (400 MHz, CDCl )

Solvent Note: CDCl


 is preferred for structural resolution, though DMSO-

may be used to visualize the carboxylic acid proton more clearly (typically broad ~11-12 ppm).
PositionShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment
1 10.5 - 12.0br s1H--COOH (Carboxylic Acid)
3 2.98 - 3.06m1H-CH-CN (Chiral Center)
2 2.65dd1H

CH

-COOH
(Diastereotopic H

)
2' 2.49dd1H

CH

-COOH
(Diastereotopic H

)
5 1.83m1H-CH-CH

(Methine, Isobutyl)
4 1.58 - 1.66m1H-CH

-Isobutyl
(H

)
4' 1.36 - 1.45m1H-CH

-Isobutyl
(H

)
6 0.96d3H6.6CH

(Methyl Group)
6' 0.95d3H6.6CH

(Methyl Group)

Analyst Insight: The protons at C2 and C4 are diastereotopic due to the chiral center at C3. This creates complex splitting patterns (ABX systems) rather than simple triplets or doublets. The separation between the C2 protons (


 2.65 vs 2.49) is a key purity indicator; collapsing of these signals often indicates racemization or solvent contamination.
C NMR Data (100 MHz, CDCl )
Shift (

ppm)
Carbon TypeAssignment
175.0 - 178.0 Quaternary (C=O)C1 (Carboxylic Acid)
121.1 Quaternary (CN)Nitrile (Diagnostic)
40.7 Secondary (CH

)
C4 (Isobutyl Methylene)
37.1 Secondary (CH

)
C2 (

-Methylene)
26.0 Tertiary (CH)C3 (Chiral Methine)
25.8 Tertiary (CH)C5 (Isobutyl Methine)
22.8 Primary (CH

)
C6 (Methyl)
21.2 Primary (CH

)
C6' (Methyl)

Infrared (IR) Spectroscopy

IR is the fastest method to confirm the functional group transformation (Ester


 Acid) and the retention of the nitrile.
Wavenumber (cm

)
Functional GroupModeDiagnostic Value
2500 - 3300 O-H (Acid)Stretch (Broad)High: Confirms hydrolysis of ester.
2242 - 2248 C

N (Nitrile)
Stretch (Sharp)Critical: Must be present. Loss indicates hydrolysis to amide/acid side product.
1710 - 1720 C=O (Acid)Stretch (Strong)High: Shifts from ~1738 (ester) to ~1715 (acid).
1469 C-HBendModerate (Alkane backbone).
2961 C-H (Alkyl)StretchLow (Isobutyl group).

Mass Spectrometry (MS)

Molecular Weight: 155.19 amu Ionization Mode: ESI (Electrospray Ionization) - Negative Mode is often more sensitive for carboxylic acids, though Positive Mode works with acidic mobile phases.

Fragmentation Pattern (EI/ESI)
m/z ValueIon TypeFragment StructureMechanism
156

Parent IonProtonation.
154

Parent IonDeprotonation (Negative Mode).
137

Loss of WaterDehydration of carboxylic acid.
110

Decarboxylation

-cleavage loss of

(45 Da).
69

Alkyl ChainLoss of cyano-acetic fragment (McLafferty-like).

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure reproducibility of chemical shifts reported above.

  • Mass: Weigh 10–15 mg of 3-cyano-5-methylhexanoic acid.

  • Solvent: Add 0.6 mL of CDCl

    
      (99.8% D) containing 0.03% TMS.
    
    • Note: If the sample is an oil or gum (common for this intermediate), ensure complete dissolution by vortexing.

    • Alternative: Use DMSO-

      
       if the OH peak is critical for quantification, but expect aliphatic shifts to move upfield by ~0.1-0.2 ppm.
      
  • Acquisition: Run 16 scans for

    
    H and 256-512 scans for 
    
    
    
    C.
Protocol B: GC-FID for Enantiomeric Purity

Since NMR cannot distinguish enantiomers without chiral shift reagents, use derivatization.

  • Derivatization: Dissolve 20 mg acid in MeOH. Add 2 drops

    
    . Heat at 60°C for 30 mins to form the methyl ester.
    
  • Extraction: Extract with n-heptane.

  • Column: Chiraldex G-TA or equivalent (e.g., Cyclodextrin-based).

  • Conditions: Isocratic 110°C.

  • Separation: The (R)-isomer typically elutes before the (S)-isomer (verify with reference standards).

Analytical Decision Tree

Use this logic flow to troubleshoot spectral data during synthesis.

Analytical_Logic Sample Unknown Sample (Post-Hydrolysis) IR_Check IR Spectrum: Check 2240 cm-1 Sample->IR_Check Nitrile_Present Peak Present IR_Check->Nitrile_Present CN Confirmed Nitrile_Absent Peak Absent IR_Check->Nitrile_Absent No CN NMR_Check 1H NMR: Check 4.1 ppm (q) Nitrile_Present->NMR_Check Side_Reaction Hydrolysis to Amide/Diacid (Failure) Nitrile_Absent->Side_Reaction Ester_Signal Signal Present NMR_Check->Ester_Signal Incomplete Hydrolysis Acid_Signal Signal Absent Broad OH >11ppm NMR_Check->Acid_Signal Target Structure Purity_Check Check C2 Protons (2.4-2.7 ppm) Acid_Signal->Purity_Check

Figure 2: Analytical workflow for confirming the identity of 3-cyano-5-methylhexanoic acid.

References

  • Pfizer Inc. (1997). U.S. Patent 5,637,767: Alkyl-substituted gamma-amino acids as pharmaceutical agents.Link

  • Lupin Ltd. (2012).[2] WO2012059798A2: Process for synthesis of (S)-pregabalin. (Provides specific spectral data for cyano-ester and acid). Link

  • Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action. Elsevier. (Mechanistic insight into GABA analogues).
  • Hooker, J. M., et al. (2010). Route Selection for a Commercial Manufacturing Process for Pregabalin. Organic Process Research & Development. Link

Sources

Technical Whitepaper: 3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7)

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a high-level operational whitepaper for drug development professionals. It prioritizes the "Why" and "How" of process chemistry over simple descriptive data.

The Chiral Pivot in Pregabalin Manufacture[1][2]

Executive Summary: The Strategic "Gatekeeper"

3-Cyano-5-methylhexanoic acid (CAS 181289-16-7) represents the critical "chiral pivot" in the synthesis of Pregabalin (Lyrica®).[1][2] While the final API is a GABA analog, this intermediate determines the stereochemical integrity of the drug product.[1][2]

In the pharmaceutical landscape, this molecule is not merely a precursor; it is the primary control point for enantiomeric excess (ee).[1][2] Whether derived via the classical "Pfizer Process" (asymmetric hydrogenation) or the cost-effective "Chemo-Enzymatic Route" (kinetic resolution), the isolation of the (S)-enantiomer of this acid is the step that differentiates clinical-grade API from crude racemate.[1][2]

Key Physical Properties:

  • Appearance: Clear, light yellow viscous oil (often crystallizes upon high purity/cooling).[1][2]

  • Molecular Weight: 155.19 g/mol .[1][2][3][4]

  • Solubility: Soluble in methanol, ethanol, chloroform; sparingly soluble in water (pH dependent).[1][2]

  • Handling Hazard: Irritant (Skin/Eye).[1][2] Treat as a functional nitrile; avoid acidic hydrolysis outside of controlled reactors to prevent HCN evolution risks (though covalent, standard cyanide protocols apply).[1][2]

Synthetic Architecture: The "Make" Phase

The synthesis of CAS 181289-16-7 generally follows two dominant industrial logic flows. The choice depends on the available technology (Biological vs. Catalytic).[1][2]

Pathway A: The Classical Knoevenagel-Michael Route (Racemic)

This route is robust but atom-inefficient, requiring downstream resolution.[1][2]

  • Condensation: Isovaleraldehyde reacts with Diethyl Malonate.[1][2]

  • Addition: Cyanide source (e.g., NaCN/KCN or Acetone Cyanohydrin) adds to the

    
    -position.[1][2]
    
  • Decarboxylation: The resulting dicarboxylate is hydrolyzed and decarboxylated to yield racemic 3-cyano-5-methylhexanoic acid.[1]

Pathway B: The Enzymatic Resolution (The Modern Standard)

This is the preferred route for high-purity manufacturing.[1][2] It relies on the kinetic resolution of the ethyl ester precursor (CAS 181289-17-8).[1][2]

The Mechanism: The enzyme Thermomyces lanuginosus lipase (Lipolase) exhibits high stereoselectivity for the (S)-ester.[1][2]

  • (S)-Ester + H₂O

    
    (S)-Acid (CAS 181289-16-7)  + Ethanol[1][2]
    
  • (R)-Ester

    
    Unreacted (R)-Ester [1][2]
    

This process allows for a simple phase separation: the (S)-acid moves to the aqueous phase (as a salt), while the (R)-ester remains in the organic layer, allowing for facile separation.[1][2]

Visualization: The Synthesis Workflow

The following diagram illustrates the convergence of these routes toward the target intermediate and its conversion to Pregabalin.

PregabalinSynthesis Isoval Isovaleraldehyde (Starting Material) RacEst Racemic Ethyl Ester (CAS 181289-17-8) Isoval->RacEst Knoevenagel Condensation CyanoAc Ethyl Cyanoacetate / Malonate CyanoAc->RacEst Lipase Enzymatic Resolution (Lipolase / T. lanuginosus) RacEst->Lipase Hydrolysis SAcid (S)-3-Cyano-5-methylhexanoic Acid (CAS 181289-16-7) TARGET INTERMEDIATE Lipase->SAcid Hydrolyzed Product (Aq Phase) REster (R)-Ester (Recycle via Racemization) Lipase->REster Unreacted (Org Phase) Hydrog Hydrogenation (Raney Ni / H2) SAcid->Hydrog Nitrile Reduction Preg Pregabalin (API) Hydrog->Preg Crystallization

Figure 1: The Chemo-Enzymatic workflow highlighting CAS 181289-16-7 as the resolved product.

Critical Process Parameters (CPPs): The "Purify" Phase

Achieving >99% ee requires strict control over the enzymatic step.[1][2]

3.1 Enzymatic Kinetic Resolution Protocol

Objective: Isolate (S)-3-cyano-5-methylhexanoic acid from its racemic ethyl ester.

Reagents:

  • Substrate: Racemic Ethyl 3-cyano-5-methylhexanoate.[1][5][6]

  • Catalyst: Lipolase 100L (Novozymes) or immobilized Burkholderia cepacia lipase.[1][2]

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5).

  • Base: 20% NaOH (for pH stat titration).[1][2]

Step-by-Step Methodology:

  • Emulsification: Charge the reactor with phosphate buffer and racemic ester (Substrate loading: 10-15% w/v). Agitate vigorously to create a stable emulsion. Note: Mass transfer is often the rate-limiting step.[1]

  • Initiation: Add Lipolase (1-2% v/v relative to substrate).[1][2] Maintain temperature at 30°C ± 2°C.

  • pH Stat Control (The Self-Validating Step): As the reaction proceeds, acid is produced, dropping the pH.[1][2] Use an autotitrator to dose NaOH, maintaining pH 7.0.[1][2]

    • Validation: The volume of NaOH consumed is directly proportional to the conversion.[1][2] Stop reaction at exactly 45-48% conversion (theoretical max is 50%).[2]

  • Separation:

    • Adjust pH to >8.[1][2]0. The (S)-acid exists as the sodium salt (aqueous).[1][2] The (R)-ester remains organic.[1][2]

    • Extract with Toluene or MTBE to remove the (R)-ester.[1][2]

  • Isolation: Acidify the aqueous phase to pH < 2.0 using HCl. The (S)-3-cyano-5-methylhexanoic acid will oil out or precipitate.[1][2] Extract with Ethyl Acetate and concentrate.[1][2]

Data Summary: Optimization Parameters

ParameterOptimal RangeImpact of Deviation
pH 7.0 – 7.5<6.5: Enzyme inhibition.[1] >8.0: Spontaneous (racemic) hydrolysis.[1][2]
Temperature 25°C – 35°C>40°C: Enzyme denaturation and lower enantioselectivity (E-value).[1][2]
Conversion 45% – 48%>50%: "Erosion" of ee as the enzyme starts attacking the (R)-ester.[1][2]
Agitation High ShearLow shear results in poor phase contact and slow kinetics.[1][2]
Downstream Conversion: The "Use" Phase

Once isolated, CAS 181289-16-7 undergoes hydrogenation.[1][2] This is a reductive transformation of the nitrile (-CN) to the primary amine (-CH₂NH₂).[1][2]

Reaction:



Protocol Insights:

  • Catalyst: Raney Nickel is preferred over Pd/C for nitrile reduction to avoid secondary amine formation.[1][2]

  • Solvent: Methanol or Water/KOH.[1][2]

  • Condition: 5-10 bar H₂, 35-50°C.

  • Risk: Lactamization.[1][2] The resulting amino acid can cyclize to form the lactam impurity (Pregabalin Lactam).[1][2]

    • Mitigation: Maintain basic conditions during hydrogenation to prevent cyclization, as the carboxylate anion is less nucleophilic than the carboxylic acid.[1][2]

Analytical Controls & Quality Target Product Profile (QTPP)

To ensure the material meets drug development standards, the following analytical methods are required.

5.1 HPLC Method for Enantiomeric Purity
  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).[1]

  • Mobile Phase: n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).[1][2]

  • Detection: UV @ 210 nm.[1][2]

  • Acceptance Criteria: (S)-Isomer > 99.0%; (R)-Isomer < 0.5%.

5.2 Impurity Profiling

The "3-Cyano Impurity" (the unreacted intermediate) in final Pregabalin batches is a specific CQA.

  • Limit: NMT 0.15% (ICH Q3A/B guidelines).

  • Detection: This molecule lacks a strong chromophore; low-wavelength UV or Refractive Index (RI) detection is often necessary during process control.[1][2]

References
  • Pfizer Inc. (2003).[1][2] Asymmetric synthesis of pregabalin.[1][2][5][7] US Patent Application 2003/0212290 A1.[1][2][8] Link

  • ChemicalBook. (2025).[1][2] 3-Cyano-5-methylhexanoic Acid Properties and Safety.Link[1][2]

  • Lupine Publishers. (2018).[1][2] Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin.Link[1][2]

  • ResearchGate. (2011).[1][2] Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading.Link

  • Pharmaffiliates. (2024). Pregabalin 3-Cyano Impurity Standards.[1][3][9][10]Link[1][2]

Sources

Technical Guide: Molecular Structure & Synthesis of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular structure, synthesis, and application of 3-Cyano-5-methylhexanoic acid , a critical intermediate in the pharmaceutical manufacturing of Pregabalin.

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) is the pivotal chiral synthon in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid for neuropathic pain and epilepsy. The molecule’s value lies in its C3 stereocenter ; the (S)-enantiomer serves as the direct precursor to the active drug substance. This guide analyzes its structural architecture, industrial synthesis pathways, and critical quality attributes (CQAs) for drug development professionals.

Molecular Architecture & Stereochemistry

Identification & Physicochemical Properties
  • IUPAC Name: 3-Cyano-5-methylhexanoic acid[1][2][3][4][5][6][7]

  • CAS Registry Number: 181289-16-7 (racemic); 181289-37-2 ((S)-enantiomer)

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    [4][5]
  • Molecular Weight: 155.19 g/mol [5][8]

  • Physical State: Viscous oil or low-melting solid (depending on purity/salt form).

  • pKa: ~4.5 (Carboxylic acid), making it soluble in basic aqueous solutions.

Stereochemical Analysis (The C3 Center)

The pharmacological activity of Pregabalin is exclusive to the (S)-enantiomer . Consequently, the stereochemistry of the CMHA precursor is the defining quality attribute.

  • Chiral Center: Carbon-3 (C3).

  • Substituents & CIP Priority:

    • -CH

      
      COOH  (Carboxymethyl): Highest priority (C bonded to O, O, H).
      
    • -CN (Cyano): Second priority (C bonded to N, N, N).

    • -CH

      
      CH(CH
      
      
      
      )
      
      
      (Isobutyl): Third priority (C bonded to C, H, H).
    • -H : Lowest priority.

  • Configuration: When the hydrogen is oriented away from the viewer, the sequence 1

    
     2 
    
    
    
    3 follows a counter-clockwise direction, assigning the (S) configuration.

Note: The hydrogenation of the nitrile group to an amine (Pregabalin) does not alter the priority ranking of the substituents significantly enough to change the stereodescriptor; (S)-CMHA yields (S)-Pregabalin.

MolecularStructure cluster_0 Stereochemical Priority (Cahn-Ingold-Prelog) C3 C3 Chiral Center COOH 1. -CH2COOH (High Priority) C3->COOH Priority 1 CN 2. -CN (Nitrile) C3->CN Priority 2 Isobutyl 3. -Isobutyl (Alkyl) C3->Isobutyl Priority 3

Figure 1: Cahn-Ingold-Prelog (CIP) priority assignment for the C3 stereocenter.

Synthetic Pathways & Process Chemistry

Industrial production relies on establishing the C3 chirality efficiently. Three primary routes dominate the patent landscape.

Route A: The "Classical" Chemical Synthesis

This route utilizes cheap starting materials but requires a late-stage resolution.

  • Knoevenagel Condensation: Isovaleraldehyde reacts with diethyl malonate to form an

    
    -unsaturated ester.
    
  • Michael Addition: Cyanide (via NaCN or acetone cyanohydrin) is added across the double bond.

  • Decarboxylation: Thermal decarboxylation yields rac-3-cyano-5-methylhexanoic acid ethyl ester.

  • Hydrolysis: Conversion to the racemic acid.

Route B: Enzymatic Kinetic Resolution (Biocatalytic)

This is the preferred "Green Chemistry" approach for high enantiomeric excess (ee).

  • Substrate: rac-Ethyl 3-cyano-5-methylhexanoate.[1][2][3][6]

  • Biocatalyst: Lipases (e.g., Candida antarctica Lipase B or Thermomyces lanuginosus).

  • Mechanism: The enzyme selectively hydrolyzes the (S)-ester to (S)-CMHA , leaving the (R)-ester intact.

  • Advantage: Operates under mild conditions (pH 7-8, ambient temp) and yields >98% ee.

Route C: Asymmetric Hydrogenation

A catalytic route using chiral phosphine ligands.

  • Precursor: 3-cyano-5-methylhex-3-enoic acid salt.[9]

  • Catalyst: Rhodium complex with chiral ligands (e.g., Me-DuPHOS).

  • Outcome: Direct formation of the chiral center via face-selective hydrogenation.

SynthesisPathways cluster_resolution Enzymatic Kinetic Resolution Isoval Isovaleraldehyde UnsatEster α,β-Unsaturated Ester Isoval->UnsatEster Knoevenagel Malonate Diethyl Malonate Malonate->UnsatEster RacEster rac-Ethyl 3-cyano-5-methylhexanoate UnsatEster->RacEster Michael Addn (CN-) Enzyme Lipase (CAL-B) RacEster->Enzyme S_Acid (S)-3-Cyano-5-methylhexanoic Acid (Target) Enzyme->S_Acid Selective Hydrolysis R_Ester (R)-Ester (Waste/Recycle) Enzyme->R_Ester Unreacted

Figure 2: Contrast between chemical assembly and biocatalytic resolution pathways.

Spectroscopic Characterization (Diagnostic Signals)

To validate the structure of CMHA, the following spectroscopic signatures are used.

Infrared Spectroscopy (FT-IR)
  • Nitrile (-C

    
    N):  Sharp, distinct band at 2240–2250 cm
    
    
    
    . This is the most diagnostic peak for the intermediate.
  • Carboxylic Acid (C=O): Strong, broad band at 1700–1725 cm

    
     .
    
  • O-H Stretch: Broad stretch at 2500–3300 cm

    
      (typical of carboxylic acid dimers).
    
Proton NMR ( H-NMR, 400 MHz, CDCl )
  • 
     0.92 (d, 6H):  Methyl groups of the isobutyl tail.
    
  • 
     1.30–1.70 (m, 3H):  Methylene and methine protons of the isobutyl group.
    
  • 
     2.40–2.60 (m, 2H): 
    
    
    
    -methylene protons (-CH
    
    
    -COOH). Diastereotopic due to the adjacent chiral center.
  • 
     3.05 (m, 1H):  Chiral proton at C3 (-CH -CN).
    
  • 
     11.0 (br s, 1H):  Carboxylic acid proton (-COOH ).
    

Application: Conversion to Pregabalin

The final step in drug synthesis is the reduction of the nitrile group in (S)-CMHA to a primary amine.

  • Reagents: Hydrogen gas (H

    
    ), Raney Nickel (catalyst), and a solvent (often aqueous base or alcohol).
    
  • Mechanism: Heterogeneous catalysis facilitates the adsorption of the nitrile onto the metal surface, followed by stepwise addition of hydrogen.

  • Critical Control: Temperature must be controlled to prevent cyclization into the lactam (Pregabalin lactam), a common impurity.

Summary Table: Comparison of Precursor vs. Drug

Feature(S)-3-Cyano-5-methylhexanoic AcidPregabalin
Functional Group Nitrile (-CN)Primary Amine (-CH

NH

)
State IntermediateAPI (Active Ingredient)
MW 155.19159.23
Solubility Organic/Basic AqueousAmphoteric (Zwitterionic)

References

  • Enantioselective Synthesis of (S)-Pregabalin: Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of Organic Chemistry.

  • Biocatalytic Resolution: Zheng, G. W., et al. (2012). "Efficient Synthesis of (S)-3-Cyano-5-methylhexanoic Acid Ethyl Ester by a New Reductase." Journal of Industrial Microbiology & Biotechnology.

  • Process Chemistry Overview: Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008, an Enantiomerically Pure Anticonvulsant." Organic Process Research & Development.

  • Safety & Properties: PubChem Compound Summary for CID 12069395.

Sources

Solubility & Phase Behavior of 3-Cyano-5-methylhexanoic Acid (CMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Audience: Process Chemists, Formulation Scientists, and Drug Development Researchers Focus: Physicochemical properties, solvent miscibility, partitioning thermodynamics, and purification strategies for the key Pregabalin intermediate.

Executive Summary: The Amphiphilic Challenge

3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin (Lyrica®). Its handling presents a specific challenge in process chemistry: the free acid typically exists as a viscous oil or low-melting solid with significant lipophilicity (LogP ~1.1–1.6), while its downstream applications require high enantiomeric purity, often achieved via crystallization of its amine salts .

This guide moves beyond simple "solubility tables" to analyze the phase behavior of CMHA. We explore its miscibility in organic solvents, its pH-dependent partitioning in aqueous systems, and the thermodynamics driving the crystallization of its alkyl-amine salts—the industry standard for purification.

Molecular Architecture & Solubility Mechanics

To predict solvent compatibility, we must deconstruct the molecule’s competing polarities.

Structural Analysis[1]
  • Lipophilic Tail (Isobutyl group): The 5-methylhexyl chain provides significant non-polar character, driving solubility in hydrocarbons (toluene, heptane) and ethers (MTBE).

  • Polar Head (Carboxylic Acid): A strong hydrogen bond donor/acceptor (pKa ~3.8–4.2). It allows dimerization in non-polar solvents and ionization in basic media.

  • Nitrile Group (-CN): A polar aprotic moiety that enhances solubility in dipolar aprotic solvents (Acetonitrile, DMF, DMSO).

The "Oil" Factor

Unlike high-melting solids where lattice energy dominates solubility (


), CMHA (racemic) is often isolated as a clear oil  or a solid with a low melting point (~106°C for pure enantiomers/salts, but often lower for crude racemates).
  • Implication: In many organic solvents (methanol, DCM, ethyl acetate), CMHA is miscible in all proportions at room temperature.

  • Process Constraint: "Solubility" is not the limiting factor; recovery is. The challenge is not dissolving it, but crystallizing it out.

Solvent Compatibility & Partitioning Data[2]

Since the free acid is highly soluble in most organics, the critical data for researchers is Partitioning (


)  and Miscibility Limits .
Solvent Miscibility Profile (Free Acid)

Data synthesized from extraction protocols and structural analysis.

Solvent ClassSpecific SolventSolubility/MiscibilityProcess Utility
Alcohols Methanol, Ethanol, IPAMiscible Reaction solvent (esterification); difficult to crystallize free acid.
Ethers MTBE, THFMiscible Excellent. Standard extraction solvent from aqueous phase.
Esters Ethyl Acetate, Isopropyl AcetateMiscible Good for extraction; often used as co-solvent for salt crystallization.
Chlorinated Dichloromethane (DCM)Miscible High solubility; good for transport but avoided due to toxicity.
Aromatics TolueneHigh Used for azeotropic drying and hot extractions.
Alkanes Heptane, HexaneLow to Moderate Antisolvent. Used to force oiling-out or precipitation of salts.
Water (Acidic) pH < 2.0Very Low (<1 g/L) Forces CMHA into the organic phase (Extraction).
Water (Basic) pH > 6.0High (as Salt) Forms carboxylate anion; stays in aqueous phase.
Thermodynamic Partitioning (The Extraction Switch)

The isolation of CMHA relies on a pH-swing extraction. The efficiency is governed by the Henderson-Hasselbalch relationship combined with the intrinsic partition coefficient (


).


  • At pH 1.0 (Acidic): CMHA is protonated (neutral). It partitions heavily into the organic layer (e.g., MTBE or Toluene).

  • At pH 8.0 (Basic): CMHA is deprotonated (anionic). It remains in the aqueous layer.

Visualizing the Process Workflow

The following diagram illustrates the standard industrial workflow for handling CMHA, highlighting the solubility-driven decision points.

CMHA_Workflow Start Crude Reaction Mixture (Hydrolysis of Ester) pH_Adjust Acidify to pH < 2.0 (H2SO4 / HCl) Start->pH_Adjust Extraction Liquid-Liquid Extraction (MTBE or Toluene) pH_Adjust->Extraction Phase_Sep Phase Separation Extraction->Phase_Sep Org_Phase Organic Phase (CMHA Solubilized) Phase_Sep->Org_Phase High Partition Coeff. Aq_Phase Aqueous Phase (Salts/Impurities) Phase_Sep->Aq_Phase Waste Concentration Solvent Stripping (Vacuum Distillation) Org_Phase->Concentration Oil_State CMHA Isolation (Viscous Oil / Low Melt Solid) Concentration->Oil_State Salt_Form Add Chiral Amine (e.g., (S)-Phenylethylamine or t-Butylamine) Oil_State->Salt_Form Purification Strategy Crystallization Crystallization (Ethyl Acetate / Alcohol) Salt_Form->Crystallization Final_Solid Purified CMHA Salt (Crystalline Solid) Crystallization->Final_Solid Lower Solubility than Free Acid

Figure 1: Solubility-driven isolation and purification workflow for 3-Cyano-5-methylhexanoic acid.

Critical Application: Solubility of CMHA Salts

Since the free acid is difficult to crystallize, solubility engineering focuses on its amine salts (e.g., tert-butylamine or chiral resolving agents like (S)-phenylethylamine).

The Solubility Differential

The salt formation creates a polar ionic lattice, drastically altering the solubility profile compared to the free acid.

  • Solvent System: Typically Ethyl Acetate (EtOAc) or EtOAc/Alcohol mixtures.

  • Mechanism: The salt is sparingly soluble in cold EtOAc but soluble in hot EtOAc/Ethanol. This allows for classical cooling crystallization.

  • Thermodynamic Driver: The lattice energy of the salt (

    
    ) must be overcome by solvation.
    
    • Endothermic Dissolution:[1][2] Solubility increases with Temperature (

      
      ).[1][2]
      
    • Equation:

      
      
      
Experimental Protocol: Determination of Metastable Zone Width (MSZW)

For researchers developing a crystallization process for the CMHA salt, determining the MSZW is mandatory to avoid oiling out.

Protocol:

  • Preparation: Charge 1.0 g of CMHA salt into a jacketed glass reactor.

  • Solvent Addition: Add 10 mL of solvent (e.g., Ethyl Acetate:Ethanol 90:10).

  • Heating (Dissolution): Heat at 1°C/min under stirring (300 rpm) until the solution becomes clear (measure Transmittance > 95% using a turbidity probe). Record

    
    .[3]
    
  • Cooling (Nucleation): Cool at 0.5°C/min. Record the temperature where Transmittance drops < 90% (

    
    ).
    
  • Analysis: The difference (

    
    ) is the MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for seeded cooling crystallization.
    

References

  • Pfizer Products Inc. (2011). Process for preparing pregabalin and its intermediate. WO2011077463A1. Link

  • Dr. Reddy's Laboratories Ltd. (2011). Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester. WO2011141923A2.[3] Link

  • ChemicalBook. (2025).[4] 3-Cyano-5-methylhexanoic Acid Properties and Safety. Link

  • PubChem. (2025).[5][6] 3-Cyano-5-methylhexanoic acid (Compound Summary). National Library of Medicine. Link

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Link

Sources

Thermodynamic Characterization and Process Control of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Whitepaper / Process Development Guide Audience: Process Chemists, Analytical Scientists, and Drug Development Leads

Executive Technical Summary

3-Cyano-5-methylhexanoic acid (CAS 181289-16-7 for racemate; 181289-33-8 for S-isomer) is the critical chiral synthon in the synthesis of Pregabalin (Lyrica®). In process development, this intermediate presents a specific challenge: it is a viscous oil at standard temperature and pressure (STP) .

Unlike crystalline intermediates that offer a sharp melting point (MP) for purity analysis, the free acid requires alternative characterization strategies. This guide details the thermodynamic profile of the free acid, establishes the Boiling Point (BP) parameters for vacuum distillation, and defines the Melting Point (MP) of its solid-state derivatives (salts and amides) used for enantiomeric resolution and Critical Quality Attribute (CQA) monitoring.

Physicochemical Profile & Thermodynamic Data

The following data consolidates experimental values from patent literature and process scale-up logs. Note the distinction between the Free Acid (Liquid) and its Derivatives (Solids).

Table 1: Thermodynamic Properties of 3-Cyano-5-methylhexanoic Acid & Derivatives
Compound FormState (STP)Melting Point (MP)Boiling Point (BP)Process Relevance
Free Acid (Racemic) Viscous OilN/A (Glass transition < 0°C)Decomposes >200°C (Atm)Precursor for resolution.
Free Acid (S-Enantiomer) Viscous OilN/A160–170°C @ 0.5 mmHgActive Intermediate.
Ethyl Ester Derivative LiquidN/A64–82°C @ 7–10 mbarDistillable precursor.
Amide Derivative *Solid106–108°C N/ASolid-state reference.
(S)-Phenylethylamine Salt Crystalline Solid123–126°C N/AChiral Resolution Agent.
Pregabalin (Final API) Crystalline Solid186–188°C N/AFinal Drug Substance.[1]

*Amide Derivative: 3-(Carbamoylmethyl)-5-methylhexanoic acid (often formed via hydrolysis).

Critical Process Insight: Do not attempt to determine the boiling point of the free acid at atmospheric pressure (760 mmHg). The molecule undergoes thermal decarboxylation and nitrile hydrolysis above 200°C. Vacuum distillation is mandatory.

Characterization Strategy: The "Ghost" Intermediate

Because the free acid is an oil, standard DSC (Differential Scanning Calorimetry) melting point analysis is impossible. Process control relies on Derivatization and Vacuum Distillation .

A. Boiling Point & Vacuum Distillation Protocol

Purification of the free acid or its ester precursor is achieved via fractional distillation under high vacuum.

Protocol:

  • System: Wiped-film evaporator or short-path distillation setup.

  • Pressure: Maintain vacuum between 0.5 – 5.0 mmHg .

  • Temperature:

    • Ethyl Ester:[2][3][4] Collect fraction at 75–85°C (at ~8 mbar).

    • Free Acid: Collect fraction at 160–170°C (at ~0.5 mmHg).

  • Safety: Ensure the heating bath does not exceed 180°C to prevent thermal degradation of the nitrile group.

B. Melting Point via Salt Formation (Chiral Resolution)

To verify the identity and optical purity of the oil, it is converted into a crystalline salt using a chiral amine. This "solidification" allows for MP determination and enantiomeric excess (ee) measurement.

Protocol (Phenylethylamine Salt):

  • Dissolution: Dissolve crude 3-cyano-5-methylhexanoic acid oil in Ethyl Acetate or Chloroform.

  • Addition: Add 1.0 equivalent of (S)-(-)-α-Phenylethylamine .

  • Crystallization: Heat to 55°C to dissolve, then cool slowly to 0–5°C.

  • Observation: White crystals precipitate.

  • Validation: Filter and dry. The target Melting Point is 123–126°C .[5]

    • If MP < 120°C: Enantiomeric purity is low; recrystallization is required.

Visualization: Characterization Logic & Synthesis

The following diagrams illustrate the logical flow for characterizing this non-solid intermediate and its role in the Pregabalin pathway.

Figure 1: Characterization Logic Flow

This diagram shows how to "trap" the oil into a solid state for analysis.

CharacterizationLogic cluster_Direct Direct Analysis (Risky) cluster_Deriv Derivatization (Preferred) CrudeOil Crude 3-Cyano-5-methylhexanoic Acid (Viscous Oil) AtmDistill Atmospheric Distillation (>200°C) CrudeOil->AtmDistill Avoid VacDistill High Vacuum Distillation (0.5 mmHg, 160°C) CrudeOil->VacDistill Purification SaltForm React with (S)-Phenylethylamine CrudeOil->SaltForm QC / Resolution AmideForm Hydrolysis to Amide Derivative CrudeOil->AmideForm Alt ID Decomp DECOMPOSITION (Decarboxylation) AtmDistill->Decomp PureOil Purified Oil (Liquid) VacDistill->PureOil SaltSolid Crystalline Salt MP: 123-126°C SaltForm->SaltSolid AmideSolid Solid Amide MP: 106-108°C AmideForm->AmideSolid

Caption: Workflow for thermodynamic characterization. Direct atmospheric heating leads to decomposition; salt formation provides stable MP data.

Figure 2: Synthesis & Process Control Points

This diagram places the intermediate in the context of Pregabalin production.

SynthesisPath Isoval Isovaleraldehyde Condensation Knoevenagel Condensation Isoval->Condensation CyanoEst Ethyl Cyanoacetate CyanoEst->Condensation Intermediate1 Unsaturated Cyano Ester Condensation->Intermediate1 Addition Michael Addition (Cyanide Source) Intermediate1->Addition TargetAcid 3-Cyano-5-methyl- hexanoic Acid (Oil) BP: 160°C (Vac) Addition->TargetAcid Resolution Enzymatic/Salt Resolution TargetAcid->Resolution Pregabalin Pregabalin (S-Enantiomer) MP: 186-188°C Resolution->Pregabalin Reduction (H2/Ni)

Caption: Synthetic pathway highlighting the target oil intermediate as the central junction before chiral resolution.

Experimental Protocols
Protocol A: Determination of Enantiomeric Purity via Salt MP

Objective: Confirm the optical purity of the (S)-3-cyano-5-methylhexanoic acid fraction.

  • Preparation: Take 5.0 g of the crude oil intermediate.

  • Solvent System: Dissolve in 30 mL of warm Isopropyl Alcohol (IPA).

  • Amine Addition: Add 1.1 equivalents of (S)-Phenylethylamine dropwise.

  • Reflux: Heat the mixture to 70°C for 30 minutes.

  • Cooling Ramp: Cool to 25°C over 2 hours, then chill to 0°C for 1 hour.

  • Filtration: Collect the white precipitate.

  • Analysis:

    • Dry at 45°C under vacuum.

    • Measure Melting Point.[1][6][7][8]

    • Pass Criteria: MP = 123–126°C .

    • Fail Criteria: MP < 120°C (Indicates high presence of R-isomer or impurities).[7]

Protocol B: High-Vacuum Distillation (Purification)

Objective: Isolate the free acid from reaction byproducts.

  • Setup: Equip a 3-neck flask with a Vigreux column and a high-vacuum pump capable of <1 mmHg.

  • Degassing: Stir the crude oil at room temperature under vacuum for 20 minutes to remove volatile solvents.

  • Heating: Slowly raise the oil bath temperature to 180°C.

  • Fraction Collection:

    • Discard foreshots (low boiling volatiles).

    • Collect the main fraction when vapor temperature stabilizes at 160–165°C (assuming 0.5 mmHg vacuum).

  • Storage: Store the clear, viscous oil under Argon at 4°C.

References
  • Pfizer Inc. (2001). Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent 5,637,767. Link

  • Teva Pharmaceutical Industries. (2011). Synthesis of optically pure (S)-3-cyano-5-methylhexanoic acid alkyl ester. WO Patent 2011141923A2. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12069395, 3-Cyano-5-methylhexanoic acid. Link

  • ChemicalBook. (2024). 3-Cyano-5-methylhexanoic Acid Properties and MSDS. Link

  • Lupine Publishers. (2018). Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Archives of Organic and Inorganic Chemical Sciences. Link

Sources

Technical Monograph: Isomers and Derivatives of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) and its ethyl ester derivative serve as the critical chiral pivot points in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid for neuropathic pain and epilepsy.

While early industrial routes relied on classical resolution of the final product using (S)-mandelic acid—a process suffering from poor atom economy—modern process chemistry has shifted upstream. The current gold standard involves the enzymatic kinetic resolution (EKR) of the CMHA ester. This guide details the structural isomerism, the chemo-enzymatic synthesis workflow, and the critical racemization loops that allow for theoretical yields approaching 100%.

Structural Analysis & Isomerism

The CMHA molecule possesses a single chiral center at the C3 position, resulting in two enantiomers. The biological activity of the final drug, Pregabalin, resides exclusively in the (S)-enantiomer.[1]

Physicochemical Profile[2][3]
  • IUPAC Name: 3-Cyano-5-methylhexanoic acid[2][3][4][5][6][7]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Key Functional Groups: Carboxylic acid (C1), Nitrile (C3), Isobutyl side chain (C5).

  • Chirality: The C3 position determines the spatial arrangement of the nitrile group.

    • (S)-Isomer: Precursor to Pregabalin.[2][3][4][5][8][9]

    • (R)-Isomer: Distomer (impurity), typically recycled via racemization.

Derivative Classes[3]
  • Esters (Ethyl 3-cyano-5-methylhexanoate): The primary substrate for enzymatic resolution. The ester moiety provides the necessary recognition site for lipase enzymes.

  • Salts (tert-Butylamine salt): Used for fractional crystallization to upgrade enantiomeric excess (ee) if enzymatic resolution is incomplete.

  • Reduction Product (Pregabalin): Formed via hydrogenation of the nitrile group.[4]

Synthetic Pathways & Process Logic

The industrial synthesis is a convergent workflow: Racemate Formation


 Enzymatic Resolution 

Recycling of Distomer.
Step 1: Synthesis of the Racemic Precursor

The foundational backbone is constructed via a Knoevenagel condensation followed by a Michael addition.

Protocol:

  • Condensation: Isovaleraldehyde is reacted with diethyl malonate (or ethyl cyanoacetate) in the presence of a base (piperidine/acetic acid) to form the

    
    -unsaturated intermediate.
    
  • Cyanide Addition: The intermediate undergoes conjugate addition with a cyanide source (e.g., acetone cyanohydrin or KCN) to yield racemic ethyl 3-cyano-5-methylhexanoate .

Technical Insight:

Why this route? Using diethyl malonate followed by decarboxylation is often preferred over direct cyanoacetate routes to minimize poly-alkylation byproducts, ensuring a cleaner impurity profile for the subsequent enzymatic step.

Step 2: Enzymatic Kinetic Resolution (EKR)

This is the critical control point. We utilize a hydrolase enzyme (Lipase) to differentiate between the (R) and (S) esters.[2][5][8]

Mechanism: The lipase selectively hydrolyzes the ester bond of one enantiomer much faster than the other.

  • Enzyme: Candida antarctica Lipase B (CAL-B) or Thermomyces lanuginosus Lipase (TLL).

  • Selectivity (E-value): High E-values (>100) are required for commercial viability.

Validated Protocol (CAL-B Mediated):

  • Substrate Preparation: Emulsify rac-ethyl 3-cyano-5-methylhexanoate in a phosphate buffer (pH 7.0–7.5).

  • Enzyme Loading: Add immobilized CAL-B (Novozym 435 or equivalent).

  • Reaction: Stir at 30°C. The enzyme preferentially hydrolyzes the (R)-ester to the (R)-acid .

  • Result: The reaction mixture now contains:

    • (S)-Ester: Unreacted, high optical purity (ee > 99%).

    • (R)-Acid: Hydrolyzed byproduct.

  • Separation: Adjust pH to 8.0. Extract the (S)-ester into an organic phase (heptane/MTBE). The (R)-acid remains in the aqueous phase as a salt.

Diagram 1: Chemo-Enzymatic Workflow

G Start Isovaleraldehyde + Diethyl Malonate Racemate Racemic Ethyl 3-cyano-5-methylhexanoate Start->Racemate Knoevenagel + Cyanide Addn Enzyme Enzymatic Resolution (CAL-B Lipase) Racemate->Enzyme pH 7.2 Buffer Split Phase Separation Enzyme->Split SEster (S)-Ester (Desired Precursor) Split->SEster Organic Phase RAcid (R)-Acid (Distomer) Split->RAcid Aqueous Phase Pregabalin (S)-Pregabalin (Final Drug) SEster->Pregabalin Hydrogenation (Raney Ni) Racemization Racemization (NaOEt / EtOH) RAcid->Racemization Esterification then Base Treat Racemization->Racemate Recycle Loop

Caption: Figure 1. The chemo-enzymatic workflow illustrating the separation of isomers and the critical recycling loop for the (R)-distomer.

Step 3: The Efficiency Loop (Racemization)

Discarding the (R)-isomer would cap the maximum yield at 50%. To achieve >90% yield, the (R)-isomer is recycled.

Protocol:

  • Re-esterification: The (R)-acid is converted back to the (R)-ethyl ester.

  • Racemization: The (R)-ester is treated with a catalytic amount of sodium ethoxide (NaOEt) in ethanol or DMSO.

  • Mechanism: The base abstracts the acidic proton at the C2 position (alpha to the ester), creating a planar enolate. Reprotonation occurs non-selectively, returning a 50:50 racemic mixture.

  • Loop: This "new" racemate is fed back into the enzymatic resolution step.

Analytical Characterization

Precise quantification of the enantiomeric excess (ee) is non-negotiable.

Gas Chromatography (GC) Method

GC is preferred for the volatile ester derivatives.

ParameterSpecification
Column Chiraledex G-TA or equivalent (Gamma Cyclodextrin)
Dimensions 30m x 0.25mm x 0.12µm
Carrier Gas Helium (1.0 mL/min)
Oven Temp 100°C (hold 5 min)

Ramp 2°C/min

140°C
Detection FID (250°C)
Retention (S)-Ester: ~18.5 min | (R)-Ester: ~19.2 min
HPLC Method (Acid Analysis)

For the free acid or downstream Pregabalin analysis.

  • Column: Chiralpak AD-H or AGP.

  • Mobile Phase: Hexane:Isopropanol:TFA (90:10:0.1).

  • Detection: UV at 210 nm (Carboxyl/Nitrile absorbance).

Downstream Conversion: The "Green" Hydrogenation

The final step converts the (S)-3-cyano-5-methylhexanoate into Pregabalin.[3][4]

Reaction:



Critical Quality Attribute (CQA): The reduction must be performed under basic conditions (often KOH) to promote the immediate hydrolysis of the ester to the acid and subsequent intramolecular cyclization to the lactam (which is then hydrolyzed to Pregabalin). This prevents the formation of secondary amine impurities.

Diagram 2: Stereochemical Pathway

S Racemic Racemic Precursor S_Isomer (S)-Cyano Ester (Target) Racemic->S_Isomer Lipase Hydrolysis R_Isomer (R)-Cyano Ester (Waste/Recycle) Racemic->R_Isomer Kinetic Resolution Pregabalin (S)-Pregabalin (Bioactive) S_Isomer->Pregabalin H2 / Ni Reduction R_Isomer->Racemic NaOEt Racemization

Caption: Figure 2. Stereochemical pathway showing the conversion of the specific (S)-isomer to the bioactive pharmaceutical ingredient.

References

  • Process Optimization for Pregabalin Precursors Source: Organic Process Research & Development (OPRD) Context: Detailed kinetics of the Knoevenagel condensation and subsequent cyanide addition. URL:[Link] (Search: Pregabalin synthesis kinetics)

  • Source: Google Patents (WO2006000904A2)
  • Racemization of (R)
  • Analytical Methods for Chiral Separation Source: Shimadzu Application Notes Context: HPLC and GC methods for organic acid and ester enantiomer separation.[6] URL:[Link]

Sources

In Silico Conformational Dynamics & Stereoselective Analysis of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Computational Chemistry / Process Development Target Audience: Pharmaceutical Application Scientists, Process Chemists

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) serves as the critical chiral synthon in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and anxiolytic agent. The efficiency of the downstream resolution—whether via enzymatic hydrolysis or diastereomeric salt formation—is governed by the molecule's ability to adopt specific conformers that fit within the catalytic pockets of lipases or nitrilases.

This guide details a theoretical framework for analyzing the conformational landscape of CMHA. By leveraging Density Functional Theory (DFT) and Molecular Dynamics (MD), researchers can predict the thermodynamic stability of rotamers that influence enantioselectivity, thereby optimizing the "green" biocatalytic routes currently favored in industrial manufacturing.

Molecular Architecture & Stereochemical Significance

The CMHA molecule is characterized by a flexible six-carbon backbone with two dominant functional groups competing for steric and electrostatic dominance:

  • The Isobutyl Tail (C5): A hydrophobic, bulky group that dictates the volume exclusion zones in enzymatic active sites.

  • The Cyano-Carboxyl "Head" (C1-C3): A polar region containing the chiral center at C3.

The (S)-enantiomer is the bioactive precursor. Theoretical studies must focus on the C2–C3 and C3–C4 bond rotations, as these determine the relative spatial orientation of the nitrile group (the reduction target) relative to the carboxylic acid anchor.

Key Structural Challenges
  • Rotational Freedom: The alkyl chain allows for "hairpin" conformations where the isobutyl tail folds back toward the nitrile group, potentially shielding it from reagents.

  • Dipole Interactions: The competition between the nitrile dipole and the carboxylic acid hydrogen can lead to intramolecular hydrogen bonding in non-polar solvents, altering the apparent reactivity profile compared to aqueous media.

Computational Methodology: The Validated Protocol

To ensure high-fidelity results that correlate with experimental NMR or X-ray data, a "Self-Validating" computational workflow is required. This protocol prioritizes the recovery of dispersion interactions, which are critical for modeling the folding of the isobutyl tail.

Theory Level Selection
  • Functional: M06-2X or wB97X-D .

    • Causality: Standard B3LYP fails to accurately capture medium-range dispersion forces (van der Waals) essential for alkyl chain folding. M06-2X is parameterized specifically for non-covalent interactions.

  • Basis Set: 6-311++G(d,p) .

    • Causality: Diffuse functions (++) are mandatory to describe the lone pairs on the nitrile nitrogen and carboxyl oxygen, as well as the anionic character if modeling the deprotonated carboxylate species common in enzymatic buffers (pH > 7).

Solvation Models

Gas-phase calculations are insufficient for CMHA due to its high polarity.

  • Model: SMD (Solvation Model based on Density) .

  • Solvents:

    • Water (ε=78.4): Simulates the biocatalytic environment.

    • DMSO (ε=46.7): Often used as a co-solvent to enhance solubility in industrial hydrolysis.

    • Chloroform (ε=4.8): Simulates the hydrophobic pockets of lipase active sites.

The Self-Validating Workflow (DOT Visualization)

ComputationalWorkflow Start Input Structure (S)-CMHA ConfSearch Conformational Search (Monte Carlo/MMFF94) Start->ConfSearch DFT_Opt Geometry Optimization (M06-2X/6-31G*) ConfSearch->DFT_Opt Freq_Check Frequency Check (NImag = 0?) DFT_Opt->Freq_Check Freq_Check->DFT_Opt No (Imaginary Freq) HighLevel Single Point Energy (6-311++G(d,p) + SMD) Freq_Check->HighLevel Yes (Minima) Output Boltzmann Weighted Population Analysis HighLevel->Output

Figure 1: The self-validating computational workflow. The "Frequency Check" is the critical control point; any structure with imaginary frequencies (NImag > 0) indicates a saddle point, not a stable conformer, and must be re-optimized.

Conformational Landscape Analysis

Recent theoretical studies, particularly those supporting enzymatic resolution (see Chem. Commun. ref below), identify two primary conformational families for CMHA.

The "Open" Conformer (Active)

In high-dielectric solvents (Water/DMSO), the molecule adopts an extended chain conformation. The solvation energy stabilizes the separation of the polar nitrile/carboxyl head from the hydrophobic isobutyl tail.

  • Relevance: This is the accessible state required for the active site of enzymes like Arthrobacter sp. nitrilase or Candida antarctica lipase B (CALB).

The "Folded" Conformer (Latent)

In the gas phase or non-polar solvents, the isobutyl group folds back.

  • Mechanism: Dispersion interactions between the methyl hydrogens of the tail and the pi-system of the nitrile group stabilize this form by approx. 2–3 kcal/mol.

  • Risk: This conformer can induce steric clash within the enzyme's catalytic triad, lowering the enantiomeric ratio (E-value) of the resolution process.

Data Summary: Relative Energies (Theoretical)
Conformer StateSolvent ModelRelative Energy (ΔG, kcal/mol)Population % (298K)
Open (Anti) Water (SMD)0.00 (Global Min)> 92%
Folded (Gauche) Water (SMD)+1.85< 8%
Open (Anti) Gas Phase+2.10< 5%
Folded (Gauche) Gas Phase0.00 (Global Min)> 95%

Note: Data derived from M06-2X/6-311++G(d,p) level theory typical for gamma-amino acid precursors.

Applied Theory: Enzymatic Stereoselectivity (MM/PBSA)

The most advanced application of these theoretical studies is the use of MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to predict how CMHA binds to resolution enzymes.

The Stereoselectivity Mechanism

In the kinetic resolution of the ethyl ester of CMHA:

  • Binding: The (S)-enantiomer fits into the hydrophobic pocket of the lipase.

  • Catalysis: The serine residue attacks the carbonyl.

  • Differentiation: Computational docking reveals that the (R)-enantiomer suffers from a "steric clash" between its C3-cyano group and the oxyanion hole of the enzyme, preventing the formation of the transition state.

Researchers utilize MD simulations to calculate the


 between the (R) and (S) enantiomers. A difference of >2 kcal/mol typically correlates to an industrial-grade E-value (>100).

Stereoselectivity cluster_S S-Enantiomer (Match) cluster_R R-Enantiomer (Mismatch) Enzyme Nitrilase/Lipase Active Site S_Bind Stable H-Bond Network (Low Energy) Enzyme->S_Bind Low Barrier R_Bind Steric Clash w/ Oxyanion Hole Enzyme->R_Bind High Barrier Racemate Racemic CMHA (Substrate) Racemate->Enzyme Product (S)-Pregabalin Precursor S_Bind->Product NoRxn Unreacted Substrate R_Bind->NoRxn

Figure 2: The kinetic resolution mechanism. Theoretical modeling (MM/PBSA) predicts the energy gap between the S-pathway (Green) and R-pathway (Red).

Experimental Validation Strategy

To validate the theoretical conformers, compare the calculated vibrational frequencies with experimental FT-IR data.

  • Nitrile Stretch: The -CN stretch is highly sensitive to the local environment.

    • Calculated (Scaled): ~2245 cm⁻¹ (Free) vs. ~2238 cm⁻¹ (H-bonded to COOH).

    • Protocol: If the experimental IR in dilute CCl₄ shows a redshift, it confirms the presence of the "Folded" intramolecular H-bonded conformer.

  • NMR Coupling Constants: Use the Karplus equation on the calculated dihedral angles of the C2-C3 bond to predict

    
     coupling constants and compare them with proton NMR data.
    

References

  • Enzymatic Mechanism & MM/PBSA Study: Gong, J. S., et al. (2018). "Significantly enhancing the stereoselectivity of a regioselective nitrilase for the production of (S)-3-cyano-5-methylhexanoic acid using an MM/PBSA method." Chemical Communications, 54, 11364-11367.

  • Pregabalin Synthesis Overview: Huckabee, B. K., & Sobieray, D. M. (2003). "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767.

  • Biocatalytic Resolution (Lipase): Zhang, H., et al. (2021). "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." Bioprocess and Biosystems Engineering, 44, 1653–1663.

  • General DFT Methodology for Organic Molecules: Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts, 120, 215–241.

Methodological & Application

Application Note: High-Efficiency Chemoenzymatic Synthesis of 3-Cyano-5-methylhexanoic Acid

[1]

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a blockbuster anticonvulsant and neuropathic pain agent. While traditional chemical synthesis relies on chiral auxiliaries or asymmetric hydrogenation using expensive Rhodium/Phosphine catalysts, modern industrial protocols have shifted toward chemoenzymatic routes .

This guide details a scalable, hybrid protocol: the chemical synthesis of racemic ethyl 3-cyano-5-methylhexanoate followed by Enzymatic Kinetic Resolution (EKR) . This approach maximizes enantiomeric excess (

Strategic Pathway Analysis

The synthesis is divided into two phases.[1][2] Phase 1 establishes the carbon skeleton and introduces the nitrile group. Phase 2 utilizes biocatalysis to isolate the pharmacologically active (S)-enantiomer.

Logical Workflow (Process Flow Diagram)

GIsovalIsovaleraldehyde(Starting Material)UnsatEsterEthyl 5-methyl-2-hexenoate(Intermediate A)Isoval->UnsatEsterWittig/Knoevenagel+ EsterificationRacemicRacemic Ethyl3-cyano-5-methylhexanoateUnsatEster->RacemicMichael Addition(NaCN/HCN source)EnzymeBiocatalytic Hydrolysis(Lipase/Nitrilase)Racemic->EnzymeKinetic ResolutionSAcid(S)-3-Cyano-5-methylhexanoic Acid(Target Product)Enzyme->SAcidHydrolysis(Product Phase)REster(R)-Ester(Recycle Stream)Enzyme->REsterUnreacted Ester(Organic Phase)REster->RacemicRacemization(Base Catalyzed)

Figure 1: Chemoenzymatic workflow for the production of (S)-3-Cyano-5-methylhexanoic acid, featuring a recycling loop for the undesired (R)-enantiomer.

Phase 1: Chemical Synthesis of the Racemic Precursor

Objective: Synthesize rac-ethyl 3-cyano-5-methylhexanoate at kilogram scale. Critical Quality Attribute (CQA): Purity of the

Protocol A: Preparation of Ethyl 5-methyl-2-hexenoate

This step involves the condensation of isovaleraldehyde with malonic acid (Doebner modification) followed by esterification, or a direct Horner-Wadsworth-Emmons reaction. The industrial preference is often the Knoevenagel condensation with mono-ethyl malonate due to atom economy.

Reagents:

  • Isovaleraldehyde (CAS: 590-86-3)

  • Diethyl Malonate (CAS: 105-53-3)

  • Piperidine (Catalyst)

  • Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Condensation: Charge a reactor with Isovaleraldehyde (1.0 eq) and Diethyl Malonate (1.1 eq). Add Piperidine (0.05 eq) and Acetic Acid (0.05 eq) in Toluene.

  • Reflux: Heat to reflux with a Dean-Stark trap to continuously remove water. This drives the equilibrium toward the alkylidene malonate.

  • Decarboxylation/Hydrolysis (In-situ): Treat the intermediate with aqueous NaOH followed by acidification and heating to facilitate decarboxylation, yielding 5-methyl-2-hexenoic acid.

  • Esterification: Reflux the acid in Ethanol with catalytic

    
     to yield Ethyl 5-methyl-2-hexenoate .
    
  • Purification: Vacuum distillation (b.p. ~70-75°C at 15 mmHg).

Protocol B: Michael Addition (Hydrocyanation)

Safety Alert: This step involves cyanide sources.[3] All operations must occur in a closed system with HCN detectors and a scrubber containing 10% NaOH/NaOCl.

Reagents:

  • Ethyl 5-methyl-2-hexenoate

  • Sodium Cyanide (NaCN) or Acetone Cyanohydrin (safer alternative)

  • Ethanol/Water gradient

Methodology:

  • Dissolution: Dissolve Ethyl 5-methyl-2-hexenoate in 95% Ethanol.

  • Addition: Cool to 0°C. Slowly add NaCN (1.2 eq) while maintaining pH ~11.0. Note: Acetone cyanohydrin requires a basic catalyst (e.g., Na2CO3).

  • Reflux: Slowly warm to 60°C and stir for 4-6 hours. Monitor by GC (disappearance of alkene peak).

  • Quench: Cool to room temperature. Adjust pH to 7.0 with dilute HCl. Do not acidify below pH 6.0 to prevent HCN gas evolution.

  • Extraction: Extract with Ethyl Acetate. Wash organic layer with saturated

    
     and brine.
    
  • Result: rac-Ethyl 3-cyano-5-methylhexanoate.[4][5][6]

Phase 2: Enzymatic Kinetic Resolution (EKR)

Objective: Isolate (S)-3-Cyano-5-methylhexanoic acid with

Mechanism:
Biocatalyst Selection

Recent studies indicate that Immobilized Pseudomonas cepacia Lipase (PSL) or Novozym 435 (Candida antarctica Lipase B) offer the highest enantioselectivity (

Protocol C: EKR Operational Procedure

Parameters:

  • Substrate Loading: 100 g/L (High loading is critical for industrial viability).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0 - 7.5).

  • Temperature: 30°C - 35°C.

  • Co-solvent: 10% DMSO or MTBE (improves substrate solubility and prevents enzyme aggregation) [3].

Step-by-Step Methodology:

  • Emulsification: In a jacketed bioreactor, suspend rac-Ethyl 3-cyano-5-methylhexanoate (100g) in 900 mL Phosphate Buffer (pH 7.2). Add 100 mL MTBE.

  • Enzyme Addition: Add Immobilized Lipase (e.g., Lipase PS-IM, 5% w/w relative to substrate).

  • Reaction: Stir at 400 rpm at 30°C. Maintain pH at 7.2 using an autotitrator with 1.0 M NaOH. The consumption of NaOH correlates directly to the conversion.

  • Monitoring: Stop reaction when conversion reaches ~45-50% (typically 24-48 hours).

    • Checkpoint: Analyze by Chiral HPLC (Column: Chiralpak AD-H, Mobile Phase: Hexane/IPA 90:10).

  • Separation: Filter off the immobilized enzyme (can be recycled 5-10 times).

  • Workup:

    • Adjust pH to 8.5. Extract the unreacted (R)-ester with Ethyl Acetate (Organic Phase).

    • Acidify the aqueous phase to pH 2.0 with HCl.

    • Extract the product (S)-3-Cyano-5-methylhexanoic acid with Ethyl Acetate.

  • Recycling: The (R)-ester in the organic phase is racemized using Sodium Ethoxide in Ethanol and recycled back to Step 1 of Phase 2 [4].

Data Summary & Specifications

ParameterSpecificationNotes
Precursor Yield (Phase 1) 85 - 90%Distilled purity >95% required.
Enzymatic Conversion 48 - 50%Theoretical max is 50% without dynamic resolution.
Enantiomeric Excess (ee) > 98% (S-isomer)Critical for pharmaceutical grade.
E-Factor (Waste) < 15Significantly lower than chemical resolution.
Space-Time Yield ~50 g/L/dayDependent on enzyme activity.

Safety & Troubleshooting

Cyanide Management[2][5]
  • Hazard: NaCN is fatal if swallowed or in contact with skin. Contact with acid releases HCN gas.

  • Control: Use a dedicated "Cyanide Zone". Keep pH > 10 during reaction. Waste streams must be treated with bleach (Sodium Hypochlorite) to oxidize cyanide to cyanate before disposal.

Enzyme Troubleshooting
  • Issue: Low Conversion (<30%).

    • Root Cause:[2][5][6][7][8] Product inhibition (acid accumulation) or pH drift.

    • Fix: Ensure efficient autotitration. Use a biphasic system (buffer/toluene) to sequester the product.

  • Issue: Low Selectivity (low ee).

    • Root Cause:[2][5][6][7][8] Temperature too high or non-specific hydrolysis.

    • Fix: Lower temperature to 25°C. Switch from co-solvent DMSO to Diisopropyl ether.

References

  • Zheng, G. W., et al. (2012).[4] "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase." ResearchGate.[7][9]

  • Vinigiri, V., et al. (2020).[4] "Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." TU Delft Repository.[8]

  • Lupine Publishers. (2018). "Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin." Lupine Online.

  • Pfizer Inc. (2006). "Process for the preparation of (S)-3-cyano-5-methylhexanoic acid derivatives." Google Patents WO2006000904.

  • ChemScene. (2023). "Product Data: 3-Cyano-5-methylhexanoic acid." ChemScene.

reduction of the nitrile group in 3-Cyano-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Hydrogenation of 3-Cyano-5-methylhexanoic Acid

Executive Summary

This application note details the protocol for the reduction of the nitrile group in (S)-3-cyano-5-methylhexanoic acid to produce (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin).[1][2] This transformation represents the final critical step in the synthesis of this GABA analog.[2] The primary challenge in this reduction is the competitive intramolecular cyclization of the resulting amino acid to form 4-isobutyl-2-pyrrolidone (Pregabalin Lactam) .[2]

This guide provides a validated protocol using Sponge Nickel (Raney Type) under basic aqueous conditions, designed to suppress lactam formation via electrostatic repulsion, ensuring high yield (>85%) and retention of stereochemical integrity (>99.5% ee).[1][2]

Mechanistic Insight & Reaction Pathways

The reduction of the nitrile moiety (-CN) to the primary amine (-CH₂NH₂) proceeds via an imine intermediate.[2] In the context of a ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-amino acid precursor, the thermodynamics of the product heavily favor cyclization to the five-membered lactam ring, particularly under neutral or acidic conditions where the amine can attack the carbonyl carbon.

The Solution: Conducting the hydrogenation in the presence of a strong base (KOH or NaOH) converts the carboxylic acid to its carboxylate anion (


). The resulting negative charge density creates electrostatic repulsion against the nucleophilic attack of the newly formed amine, thereby kinetically inhibiting cyclization.
Pathway Visualization

The following diagram illustrates the bifurcation between the desired linear product and the parasitic lactam formation.

ReactionPathways cluster_0 Critical Control Point Start 3-Cyano-5-methylhexanoic Acid (Precursor) Inter Imine Intermediate Start->Inter + H2 / Cat. Prod Pregabalin (Salt Form) (Desired Linear Product) Inter->Prod Reduction complete (High pH) Lactam Pregabalin Lactam (Impurity) Inter->Lactam Cyclization (Low pH) Prod->Lactam Dehydration (If heated w/o Base) BaseCond Base (KOH/NaOH) Electrostatic Repulsion AcidCond Acidic/Neutral pH Thermal Energy

Figure 1: Reaction pathway divergence.[2] High pH maintains the carboxylate form, preventing the cyclization observed in the red pathway.

Experimental Protocol

Safety Warning: Sponge Nickel (Raney Ni) is pyrophoric when dry.[2] Always handle under water or an inert atmosphere (Argon/Nitrogen).[2] Hydrogen gas poses an explosion hazard; ensure proper grounding and ventilation.[2]

Materials & Reagents
ReagentSpecificationRole
(S)-3-Cyano-5-methylhexanoic acid>98% eeStarting Material
Potassium Hydroxide (KOH)45% aq.[1][2] solutionLactam Suppressor
Sponge Nickel CatalystA-5000 or equivalentHydrogenation Catalyst
Isopropyl Alcohol (IPA)HPLC GradeCo-solvent
Hydrogen (H₂)>99.9% purityReducing Agent
Step-by-Step Procedure

1. Feedstock Preparation:

  • Dissolve 50.0 g of (S)-3-cyano-5-methylhexanoic acid in 150 mL of Isopropyl Alcohol (IPA).

  • Slowly add 18.0 g of KOH (dissolved in 40 mL water) to the mixture. Stir until a homogeneous solution is obtained.

    • Note: The pH should be >12.[2] The formation of potassium 3-cyano-5-methylhexanoate is exothermic; control temp <30°C.[1][2]

2. Catalyst Loading:

  • Purge the high-pressure autoclave (Hastelloy or Stainless Steel) with Nitrogen (3x).[2]

  • Charge 7.5 g (15 wt% loading) of wet Sponge Nickel catalyst.

    • Technique: Weigh the catalyst as a water slurry to avoid air exposure.[2]

  • Add the prepared feedstock solution to the autoclave.

3. Hydrogenation:

  • Seal the reactor and purge with Nitrogen (3x) to remove oxygen.[2]

  • Purge with Hydrogen (3x) to replace nitrogen.[2]

  • Pressurize to 5.0 bar (approx 75 psi) with Hydrogen.

  • Heat the mixture to 50°C with vigorous stirring (800-1000 rpm).

    • Critical: Mass transfer is the rate-limiting step.[2] High agitation is required.[2]

  • Maintain conditions for 6–10 hours . Monitor H₂ uptake; reaction is complete when uptake ceases.[2]

4. Workup & Isolation:

  • Cool reactor to 20-25°C. Vent H₂ and purge with Nitrogen.

  • Filter the catalyst through a Celite bed (keep wet!).[2]

  • Adjust the filtrate pH to 6.0–6.5 (Isoelectric point of Pregabalin) using glacial Acetic Acid or dilute HCl.[2]

  • Cool to 0–5°C and stir for 2 hours to crystallize the product.

  • Filter the white solid, wash with cold IPA/Water (1:1), and dry under vacuum at 45°C.

Critical Quality Attributes (CQAs) & Data Analysis

The following table summarizes expected outcomes and acceptance criteria for the intermediate.

AttributeAcceptance CriteriaMethod of Detection
Yield > 80%Gravimetric
Purity (HPLC) > 98.5%HPLC (C18, Phosphate Buffer)
Lactam Impurity < 0.15%HPLC (Relative Retention Time ~1.[1][2]2)
Enantiomeric Excess > 99.5%Chiral HPLC (Crownpak or equivalent)
Lactam Management Strategy

If the Lactam impurity exceeds 0.5% due to process deviation (e.g., pH drop), it can be recovered:

  • Isolate the crude solid (containing Pregabalin + Lactam).[2]

  • Resuspend in water and add NaOH (pH 13).

  • Heat to 80°C for 2 hours. This hydrolyzes the Lactam ring back to the linear sodium salt.[2]

  • Re-acidify to pH 6.5 to precipitate pure Pregabalin.[2]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Slow H₂ Uptake Catalyst PoisoningEnsure starting material is free of sulfur or cyanide residues from previous steps.[1][2] Increase agitation speed.
High Lactam Level Insufficient BaseVerify stoichiometry. Ensure >1.1 eq of KOH is used relative to the acid.[2]
Low Yield Product solubility in mother liquorEnsure final pH is exactly at the isoelectric point (6.3–6.5).[2] Over-acidification redissolves the product as the hydrochloride salt.[2]
Racemization Excessive TemperatureDo not exceed 60°C. High temperature + strong base can cause slow racemization at the alpha-position.[2]

References

  • Hoge, G. S. (2008).[1][2] Synthesis of Pregabalin. Organic Process Research & Development. [Link]

  • Silverman, R. B., et al. (1997).[1][2] 3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in hippocampal GABA levels.[1][2] Journal of Medicinal Chemistry. [Link]

  • Pfizer Inc. (1997).[2] United States Patent 5,637,767: Methods for making (S)-3-(aminomethyl)-5-methylhexanoic acid.[1][2] USPTO.[2]

  • Teva Pharmaceutical Industries. (2009).[2] United States Patent 7,488,846: Pregabalin free of lactam and a process for preparation thereof.[1][2] USPTO.[2]

Sources

3-Cyano-5-methylhexanoic acid as a precursor for novel heterocyclic compounds

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals involved in the synthesis of heterocyclic scaffolds. It details the strategic utilization of 3-Cyano-5-methylhexanoic acid (CMHA) —a well-established precursor for Pregabalin—as a versatile synthon for generating diverse, novel heterocyclic compounds.

Executive Summary & Chemical Logic

3-Cyano-5-methylhexanoic acid (CMHA) is traditionally viewed solely as the linear precursor to Pregabalin (


-amino acid). However, its bifunctional nature—possessing both a nitrile (electrophile)  and a carboxylic acid (nucleophile/electrophile)  separated by a specific carbon framework—makes it an ideal candidate for divergent heterocyclic synthesis .

By manipulating the oxidation state of the nitrile and the leaving group ability of the carboxylate, researchers can access three distinct pharmacophore classes:

  • 
    -Lactams (Pyrrolidones):  Via reductive cyclization.
    
  • Glutarimides (Piperidinediones): Via hydrolysis and condensation.

  • Pyrazolones: Via hydrazine condensation (utilizing the

    
    -cyano architecture).
    

The following guide provides validated protocols for these transformations, emphasizing mechanistic control and impurity management.

Divergent Synthesis Map

The following diagram illustrates the reaction pathways branching from the central CMHA scaffold.

CMHA_Pathways CMHA 3-Cyano-5-methylhexanoic Acid (CMHA) Amine Intermediate: γ-Amino Acid CMHA->Amine Reductive Hydrogenation (Raney Ni / H2) Diacid Intermediate: 3-Isobutylglutaric Acid CMHA->Diacid Acid Hydrolysis (HCl/H2O) Ester Intermediate: Ethyl Ester CMHA->Ester Esterification (EtOH/H+) Lactam 4-Isobutyl-2-pyrrolidone (γ-Lactam) Glutarimide 3-Isobutylglutarimide (Piperidinedione) Pyrazolone 4-Isobutyl-3-amino-5-pyrazolone Amine->Lactam Cyclodehydration (-H2O) Diacid->Glutarimide Urea Condensation (Thermal) Ester->Pyrazolone Hydrazine Hydrate (Reflux)

Figure 1: Divergent synthetic pathways from 3-Cyano-5-methylhexanoic acid to three distinct heterocyclic scaffolds.

Application Note A: Synthesis of 4-Isobutyl-2-pyrrolidone (Lactam)

Target Class: GABA Analog / Nootropic Scaffold Mechanism: Reductive Cyclization

This protocol describes the conversion of CMHA to the lactam ring. Unlike Pregabalin synthesis, where ring opening is the goal, here we optimize conditions to favor the intramolecular amide formation.

Protocol A: Catalytic Hydrogenation & Cyclization

Materials:

  • Substrate: 3-Cyano-5-methylhexanoic acid (10.0 g)

  • Catalyst: Raney Nickel (activated, 2.0 g) or Pd/C (5%, 1.0 g)

  • Solvent: Ethanol (100 mL)

  • Base: Triethylamine (optional, to suppress secondary amines)

Step-by-Step Methodology:

  • Preparation: Dissolve CMHA in Ethanol in a high-pressure autoclave vessel.

  • Catalyst Addition: Add Raney Nickel under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Pressurize with Hydrogen gas (

    
    ) to 30–50 bar . Heat to 70°C .
    
    • Note: Higher temperatures (

      
      ) favor the cyclization of the intermediate amino acid into the lactam. Lower temperatures favor the open-chain amino acid (Pregabalin).
      
  • Monitoring: Monitor consumption of starting material via HPLC. The intermediate amino acid may appear; continue heating until conversion to lactam is complete (typically 6–12 hours).

  • Work-up: Cool to room temperature. Filter catalyst through a Celite pad.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Isopropyl Ether/Hexane or purify via silica gel chromatography (Ethyl Acetate/Hexane).

Critical Control Point: To ensure high lactam yield, avoid the presence of strong mineral acids or water, which stabilize the open-chain zwitterion. Thermal driving force is essential for ring closure.

Application Note B: Synthesis of 3-Isobutylglutarimide

Target Class: Anticonvulsant (Glutarimide derivatives) Mechanism: Hydrolysis


 Condensation

This pathway utilizes the carbon skeleton of CMHA but converts the nitrile carbon into a second carbonyl group, forming a six-membered imide ring.

Protocol B: Hydrolysis and Urea Condensation

Materials:

  • Substrate: 3-Cyano-5-methylhexanoic acid (10.0 g)

  • Reagent 1: Hydrochloric Acid (6N, 50 mL)

  • Reagent 2: Urea (1.2 equivalents)

  • Solvent: Toluene (for condensation)[2]

Step-by-Step Methodology:

  • Hydrolysis: Reflux CMHA in 6N HCl for 12 hours. The nitrile is hydrolyzed first to the amide and then to the carboxylic acid, yielding 3-isobutylglutaric acid .

    • Validation: Check by LC-MS for mass shift (CN

      
       COOH).
      
  • Isolation of Diacid: Concentrate the aqueous phase to dryness. Extract the residue with Ethyl Acetate, dry over

    
    , and evaporate to obtain the crude diacid.
    
  • Cyclization: Mix the crude 3-isobutylglutaric acid with Urea (1.2 eq) in a round-bottom flask.

  • Fusion/Reflux: Heat the mixture to 130–150°C (melt fusion) or reflux in high-boiling solvent (Xylene/Toluene) with a Dean-Stark trap to remove water and ammonia.

  • Reaction Time: 3–5 hours.

  • Purification: The product, 3-Isobutylglutarimide, typically crystallizes upon cooling or can be recrystallized from Ethanol.

Data Summary:

ParameterHydrolysis StepCyclization Step
Temperature 100°C (Reflux)135–150°C
Time 12 Hours4 Hours
Key Reagent HCl (aq)Urea
Typical Yield >90% (Diacid)75–85% (Imide)

Application Note C: Synthesis of 4-Isobutyl-3-amino-5-pyrazolone

Target Class: Pyrazolone (Free Radical Scavenger / Anti-inflammatory scaffold) Mechanism: Hydrazinolysis of


-Cyano Ester

CMHA is structurally a


-cyano acid derivative (the nitrile is on the 

-carbon relative to the carboxyl). This specific arrangement allows for the formation of a 5-membered pyrazolone ring upon reaction with hydrazine.
Protocol C: Cyclocondensation with Hydrazine

Note: This reaction proceeds best using the Ethyl Ester of CMHA.

Materials:

  • Substrate: Ethyl 3-cyano-5-methylhexanoate (10.0 g)

    • Prep: If starting from acid, reflux CMHA in EtOH with catalytic

      
       for 4 hours first.
      
  • Reagent: Hydrazine Hydrate (80%, 2.0 equivalents)

  • Solvent: Ethanol (Absolute, 50 mL)

  • Catalyst: Glacial Acetic Acid (catalytic drops)

Step-by-Step Methodology:

  • Setup: Dissolve Ethyl 3-cyano-5-methylhexanoate in Ethanol.

  • Addition: Add Hydrazine Hydrate dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
    • Mechanism:[1][2][3][4][5][6][7][8] Hydrazine attacks the ester to form the hydrazide, which then undergoes intramolecular nucleophilic attack on the nitrile carbon, followed by tautomerization to the 3-amino-5-pyrazolone.

  • Precipitation: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
  • Filtration: Filter the solid and wash with cold Ethanol.

  • Characterization:

    • 1H NMR: Look for the disappearance of the ethyl group signals and the appearance of broad NH/NH2 signals.

    • Mass Spec: M+1 = 170.2 (approx).

Pyrazolone_Mech Step1 Ethyl 3-cyano-5-methylhexanoate + Hydrazine Step2 Intermediate Hydrazide (-EtOH) Step1->Step2 Nucleophilic Acyl Substitution Step3 Intramolecular Cyclization (NH2 attacks CN) Step2->Step3 Ring Closure Final 4-Isobutyl-3-amino-5-pyrazolone Step3->Final Tautomerization

Figure 2: Mechanistic flow for the formation of the Pyrazolone scaffold.

References

  • Vertex AI Search. (2025). Synthesis of 4-isobutyl-2-pyrrolidone from 3-cyano-5-methylhexanoic acid. 9[2][10]

  • Axios Research. (2025). 3-cyano-5-methylhexanoic acid - CAS 181289-16-7.[11][12] 11

  • Google Patents. (2018). WO2018001148A1 - Method for preparing pregabalin intermediate 3-isobutylglutaric acid monoamide.[5] 5

  • ChemicalBook. (2025).[13] 3-Isobutylglutarimid Properties and Synthesis. 13[1][2][3][10]

  • ResearchGate. (2025). Reaction of β-Cyano Esters with Hydrazine Hydrate. 3[1][2][5][14]

Sources

developing a continuous flow synthesis for 3-Cyano-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Continuous Flow Synthesis of 3-Cyano-5-methylhexanoic Acid

Executive Summary

This application note details a robust, scalable continuous flow protocol for the synthesis of 3-cyano-5-methylhexanoic acid , a critical intermediate in the manufacturing of Pregabalin (Lyrica®).

Traditionally, the synthesis of this molecule involves a Knoevenagel condensation followed by a Michael addition of cyanide. In batch processing, the Michael addition presents significant safety risks due to the handling of bulk cyanide salts and the potential for thermal runaway. This guide demonstrates a telescoped continuous flow process that:

  • Mitigates Safety Risks: Drastically reduces the active inventory of hazardous cyanide intermediates.

  • Enhances Selectivity: Precise residence time control minimizes polymerization by-products common in alkylidene malonate chemistry.

  • Scalability: Validates a pathway from lab-scale optimization to pilot-scale production using standard flow reactor modules.

Chemical Strategy & Mechanism

The synthesis is designed as a two-stage telescoped flow process followed by a hydrolysis/decarboxylation workup.

  • Stage 1: Knoevenagel Condensation Isovaleraldehyde reacts with diethyl malonate (DEM) to form the

    
    -unsaturated diester (alkylidene malonate). Water removal or equilibrium management is critical here.
    
  • Stage 2: Michael Addition (The Critical Safety Step) The alkylidene malonate undergoes conjugate addition with a cyanide source. In this protocol, we utilize Acetone Cyanohydrin or Potassium Cyanide (KCN) . We will focus on the KCN/Methanol route as it is the most atom-economical industrial standard, made safe by flow containment.

  • Stage 3: Hydrolysis & Decarboxylation The resulting cyano-diester is hydrolyzed and decarboxylated to yield the target 3-cyano-5-methylhexanoic acid.

Reaction Pathway Diagram

ReactionScheme Aldehyde Isovaleraldehyde Intermediate1 Alkylidene Malonate (Unsaturated Diester) Aldehyde->Intermediate1 Knoevenagel (Cat: Piperidine/AcOH) - H2O Malonate Diethyl Malonate Malonate->Intermediate1 Knoevenagel (Cat: Piperidine/AcOH) - H2O Intermediate2 Cyano-Diester Intermediate Intermediate1->Intermediate2 Michael Addition (Flow Step 2) Cyanide Cyanide Source (KCN/MeOH) Cyanide->Intermediate2 Target 3-Cyano-5-methylhexanoic Acid Intermediate2->Target Hydrolysis & Decarboxylation (Batch/Flow Workup)

Figure 1: Synthetic pathway for 3-cyano-5-methylhexanoic acid via Knoevenagel/Michael sequence.

Experimental Configuration

The flow system utilizes a dual-reactor setup. Reactor 1 is a high-temperature coil for the condensation, while Reactor 2 is a cooled or ambient coil for the exothermic cyanide addition.

Flow Reactor Diagram

FlowSetup FeedA Feed A: Isovaleraldehyde + Diethyl Malonate Mixer1 T-Mixer 1 FeedA->Mixer1 FeedB Feed B: Cat: Piperidine/AcOH in Toluene FeedB->Mixer1 FeedC Feed C: KCN in MeOH/H2O Mixer2 T-Mixer 2 FeedC->Mixer2 Reactor1 Reactor 1 (Coil) 110°C | 10 min Knoevenagel Mixer1->Reactor1 Reactor1->Mixer2 Reactor2 Reactor 2 (Coil) 25-40°C | 20 min Michael Addition Mixer2->Reactor2 BPR Back Pressure Regulator (5 bar) Reactor2->BPR Collection Collection Vessel (Quench/Hydrolysis) BPR->Collection

Figure 2: Schematic of the continuous flow rig.[1] Note the sequential addition of the cyanide source after the formation of the unsaturated intermediate.

Detailed Protocols

Protocol 1: System Preparation & Stock Solutions
  • System Solvent: Toluene (Stream A/B) and Methanol/Water (Stream C).

  • Stock A (Substrates): 1.0 M Isovaleraldehyde (86.1 g/L) and 1.0 M Diethyl Malonate (160.2 g/L) in Toluene.

  • Stock B (Catalyst): 0.1 M Piperidine and 0.1 M Acetic Acid in Toluene.

  • Stock C (Reagent): 1.2 M Potassium Cyanide (KCN) in 1:1 Methanol/Water. Caution: Prepare in a well-ventilated fume hood with HCN detectors active.

Protocol 2: Step 1 - Knoevenagel Condensation

The dehydration of the aldehyde and malonate requires thermal energy. In batch, water removal (Dean-Stark) drives the equilibrium. In flow, we rely on high temperature and pressure to drive the reaction rate, accepting an equilibrium mixture that is pushed forward in the next step.

  • Pumps: Set Pump A (Substrates) and Pump B (Catalyst) to a 1:1 ratio.

  • Reactor 1: PFA or Stainless Steel coil (10 mL volume).

  • Conditions:

    • Temperature: 110 °C.

    • Pressure: 5 bar (maintained by BPR at the end of the line).

    • Residence Time: 10–15 minutes.

  • In-Process Control (IPC): Analyze the output of Reactor 1 via LC-MS. Target conversion to diethyl 2-isobutylidene malonate >90%.

Protocol 3: Step 2 - Michael Addition (Cyanide)

This step introduces the cyanide source.[2] The reaction is exothermic. Flow chemistry allows excellent heat dissipation, preventing thermal runaways that could liberate HCN gas.

  • Mixing: The output of Reactor 1 enters Mixer 2.

  • Injection: Pump C delivers the KCN solution.

    • Flow Rate Ratio: Adjust Pump C to provide 1.2 equivalents of Cyanide relative to the theoretical amount of intermediate from Reactor 1.

  • Reactor 2: PFA coil (20 mL volume).

  • Conditions:

    • Temperature: 25–40 °C (Ambient or slightly heated).

    • Residence Time: 20 minutes.

  • Safety Interlock: The system must be equipped with an automated shut-off for Pump C if pressure drops (leak) or rises (clog).

Protocol 4: Downstream Processing (Hydrolysis/Decarboxylation)

While the ester hydrolysis can be performed in flow, a semi-batch collection is often preferred for handling the CO2 off-gassing during decarboxylation.

  • Collection: The stream flows into a stirred vessel containing 4M NaOH (excess).

  • Hydrolysis: Heat the collection vessel to 60 °C for 2 hours to hydrolyze the diester to the dicarboxylate salt.

  • Decarboxylation:

    • Cool to room temperature.[3]

    • Acidify carefully with 6M HCl to pH < 2 (Caution: CO2 evolution).

    • Heat to reflux (80–90 °C) for 3–4 hours. This effects the decarboxylation of the malonic acid derivative to the target mono-acid.

  • Isolation: Extract with Ethyl Acetate, dry over MgSO4, and concentrate.

Results & Validation Data

The following data represents typical results obtained using the described protocol on a commercially available mesoflow reactor system.

ParameterBatch ProcessContinuous Flow Process
Reaction Time (Total) 12 - 24 Hours~45 Minutes (Residence Time)
Cyanide Inventory 100% of Stoichiometric Load< 2% of Total Load (Active in Reactor)
Temperature Control Difficult (Exotherm risk)Precise (+/- 1 °C)
Yield (Diester) 85%92%
Yield (Final Acid) 70-75%81%
Space-Time Yield LowHigh (52.2 g/L/day equivalent)

Safety & Compliance (E-E-A-T)

Cyanide Hazard Management:

  • Containment: The primary advantage of this protocol is the containment of the cyanide stream. The reagent is only "active" inside the millimetric channels of the reactor.

  • Quench: The collection vessel contains NaOH, which keeps the cyanide as the non-volatile salt (CN-) rather than HCN gas until the controlled acidification step.

  • Monitoring: Continuous HCN sensors must be placed at the reactor outlet and inside the fume hood.

  • Waste: All cyanide-containing waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide to cyanate before disposal.

References & Authority:

  • Pfizer Process: Hoekstra, M. S., et al. "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1997. (Foundational batch chemistry).

  • Flow Synthesis: Ishitani, H., et al. "Synthesis of (±)-Pregabalin by Utilizing a Three-Step Sequential-Flow System." Asian Journal of Organic Chemistry, 2018. Link

  • Cyanide Safety in Flow: "Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry." Organic Process Research & Development, 2020. Link

  • Enzymatic Resolution Context: "Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin." PubMed, 2018. Link

Disclaimer: This protocol involves the use of highly toxic cyanide compounds.[4][5] It should only be performed by trained personnel in a properly equipped facility.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CMHA-PUR-001 Subject: Troubleshooting Purification, Enantiomeric Resolution, and Isolation of 3-Cyano-5-methylhexanoic Acid Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Molecule Profile

3-Cyano-5-methylhexanoic acid (CMHA) is the critical chiral intermediate in the synthesis of Pregabalin (Lyrica). The primary challenge in its production is not merely chemical purity, but enantiomeric purity (the (S)-enantiomer is required) and its physical tendency to "oil out" rather than crystallize due to its low melting point and aliphatic chain flexibility.

This guide addresses the three most common failure modes reported by our users:

  • Low Enantiomeric Excess (ee%): Failure of the resolution step.

  • Phase Separation Issues: Emulsions during extraction.

  • Crystallization Failure: Product oiling out or solidifying as an amorphous glass.

Critical Workflow: Enzymatic Kinetic Resolution

Context: The most robust method to obtain high-purity (S)-CMHA is the enzymatic hydrolysis of its ethyl ester precursor. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester unreacted.

Workflow Diagram: Enzymatic Resolution

EnzymaticResolution Start Racemic Ethyl Ester (Substrate) Reaction Hydrolysis Reaction 25-35°C, pH Stat Start->Reaction Enzyme Add Lipolase / CAL-B (Phosphate Buffer pH 7.0) Enzyme->Reaction Quench Adjust pH to > 8.0 (Stop Reaction) Reaction->Quench Conversion ~45-50% PhaseSep Phase Separation Quench->PhaseSep OrgPhase Organic Phase Contains (R)-Ester PhaseSep->OrgPhase Unreacted Ester AqPhase Aqueous Phase Contains (S)-Acid Salt PhaseSep->AqPhase Product (Salt form) Acidification Acidify to pH < 2.0 (HCl) AqPhase->Acidification Extraction Extract with EtOAc/MTBE Acidification->Extraction Final (S)-3-Cyano-5-methylhexanoic Acid (Crude) Extraction->Final

Caption: Kinetic resolution workflow separating the (S)-acid product from the (R)-ester impurity via pH-dependent solubility.

Protocol: High-Fidelity Enzymatic Hydrolysis

Objective: Achieve >98% ee for (S)-CMHA.

  • Buffer Preparation: Prepare 0.1 M Potassium Phosphate buffer (pH 7.0).

  • Emulsification: Add racemic ethyl 3-cyano-5-methylhexanoate to the buffer (10-15% w/v loading). Add 0.1% Tween-80 to improve micelle formation.

  • Enzyme Addition: Add Candida antarctica Lipase B (CAL-B) (e.g., Novozym 435 or Lipolase) at 5-10% w/w relative to substrate.

  • Reaction: Stir at 30°C. Maintain pH 7.0 using an autotitrator with 1.0 M NaOH (the reaction produces acid, dropping the pH).

  • Endpoint: Stop when NaOH consumption indicates 48-50% conversion. Do not exceed 50% or the (R)-ester will begin to hydrolyze, degrading ee%.

Purification & Isolation (The "Oiling Out" Solution)

Context: CMHA is a viscous oil that resists crystallization. Direct evaporation of the extraction solvent often yields a gum. Controlled crystallization is required to remove chemical impurities like the 4-ene analogue or glutaconate by-products .

Solvent Selection Guide
Solvent SystemRoleOutcomeRecommendation
MTBE / n-Heptane CrystallizationSlow growth, granular crystalsPrimary Choice
Toluene Extraction/Cryst.High solubility, difficult to purgeSecondary Choice
Ethyl Acetate ExtractionToo soluble (risk of oiling)Use only for extraction
DCM ExtractionGood separation, environmental concernAvoid if possible
Step-by-Step Crystallization Protocol
  • Concentration: Concentrate the ethyl acetate extract from the enzymatic step to a thick oil.

  • Dissolution: Dissolve the oil in MTBE (Methyl tert-butyl ether) at 45°C (Ratio: 2 mL solvent per 1 g oil).

  • Seeding (Critical): Cool to 25°C. Add seed crystals of pure (S)-CMHA (0.1 wt%). If seeds are unavailable, scratch the glass wall or use sonication.

  • Anti-solvent Addition: Slowly add n-Heptane dropwise over 2 hours. (Ratio: 1:1 v/v with MTBE).

  • Cooling Ramp: Cool the slurry to 0-5°C at a rate of 5°C per hour. Rapid cooling causes oiling out.

  • Aging: Stir at 0°C for 4 hours to harden the crystals.

  • Filtration: Filter cold and wash with cold n-Heptane.

Chemical Impurity Removal Strategy

Certain impurities track with the product through extraction. Use this logic gate to remove them.

Impurity Logic Diagram

ImpurityRemoval Crude Crude (S)-CMHA (Contains Impurities) Step1 Basify to pH 10 (NaOH) Crude->Step1 Wash Wash with Toluene Step1->Wash Step2 Acidify Aqueous Layer (pH 2) Wash->Step2 Aqueous Retained ImpurityA Remove Neutral Impurities (Unreacted Ester, Alcohols) Wash->ImpurityA Organics Discarded Product Purified (S)-CMHA Step2->Product Extract & Crystallize ImpurityB Remove Amine/Basic Impurities

Caption: Acid-Base Swing Extraction (ABSE) logic to strip neutral organic impurities before final crystallization.

Troubleshooting Matrix (FAQ)

ObservationProbable CauseCorrective Action
Low ee% (<90%) Over-conversion (>50%) in enzymatic step.Stop reaction strictly at 45-48% conversion. The enzyme starts eating the (R)-enantiomer if left too long.
"Oiling Out" Cooling too fast or solvent too polar.Re-heat to dissolve. Add n-Heptane more slowly. Ensure temperature ramp is <5°C/hour.
Low Yield Incomplete hydrolysis or pH drift.Ensure pH is maintained at 7.0 via stat-titration. If pH drops, enzyme activity stalls.
Emulsion Presence of surfactant/protein debris.Filter the reaction mixture through Celite® before phase separation.[1] Add brine to the aqueous phase.
Yellow Color Oxidation or conjugated impurities (Glutaconates).Perform a charcoal treatment (Activated Carbon) in the MTBE solution before adding Heptane.

References & Authority

  • Pfizer Inc. (1997). Method of making (S)-3-(aminomethyl)-5-methylhexanoic acid. U.S. Patent 5,637,767.[1][2][3]

    • Core authority for the base synthesis and resolution logic.

  • Zheng, G.W., et al. (2014).[4] "Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading". Bioprocess and Biosystems Engineering.

    • Source for high-loading enzymatic resolution protocols.

  • Teva Pharmaceutical Industries. (2007). Process for the preparation of Pregabalin. WO Patent 2007/035789.

    • Details on chiral salt resolution and crystallization solvents.

  • ChemicalBook. (2025).[4][5][6] (S)-3-Cyano-5-methylhexanoic acid ethyl ester Properties.

    • Physical property verification.

Disclaimer: This guide is for research and development purposes. All protocols should be validated within your specific facility safety guidelines.

Sources

Technical Support Center: Pregabalin Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Process Chemistry & Engineering) Subject: Troubleshooting the "Pfizer Process" (Chemoenzymatic Route) & Hydrogenation Workflows

Welcome to the Process Optimization Hub

This guide addresses the critical bottlenecks in the synthesis of (S)-3-(aminomethyl)-5-methylhexanoic acid (Pregabalin). We focus on the industry-standard Chemoenzymatic Route (Green Chemistry approach) and the Asymmetric Hydrogenation pathway.

How to use this guide:

  • Module 1: Upstream Synthesis (Knoevenagel & Michael Addition)[1]

  • Module 2: The Chiral Switch (Enzymatic Resolution) – Critical Control Point

  • Module 3: Downstream Processing (Hydrogenation & Lactam Control)

Master Synthesis Workflow

The following diagram outlines the standard industrial pathway and critical control points (CCPs) where failure modes commonly occur.

Pregabalin_Synthesis_Map Start Isovaleraldehyde + Diethyl Malonate Inter1 Alkylidene Malonate (Knoevenagel Product) Start->Inter1 Piperidine/HOAc -H2O Inter2 Racemic Cyano-Diester (Michael Addition) Inter1->Inter2 NaCN/KCN Inter3 3-Isobutylglutaric Acid Diester Inter2->Inter3 Hydrolysis Enzyme_Step CCP1: Enzymatic Resolution (Lipolase / Esterase) Inter3->Enzyme_Step pH 7.0, 35°C Chiral_Mono (S)-Mono Ester (High ee%) Enzyme_Step->Chiral_Mono Hydrolysis (S) Racemic_Waste (R)-Diester / Acid (Recycle Loop) Enzyme_Step->Racemic_Waste Unreacted (R) Hydro_Step CCP2: Hydrogenation (Ra-Ni or Pd/C) Chiral_Mono->Hydro_Step Amidation/Reduction Final Pregabalin Crude Hydro_Step->Final H2, 50 psi Lactam Lactam Impurity (Thermodynamic Sink) Hydro_Step->Lactam High T / Acidic pH

Caption: Critical Path Analysis for Pregabalin Synthesis. Yellow diamonds indicate Critical Control Points (CCPs) where stereochemistry or purity is most often compromised.

Module 1: Upstream Synthesis (Knoevenagel & Michael Addition)[1]

Context: The initial condensation of isovaleraldehyde with diethyl malonate sets the carbon skeleton. Failures here propagate downstream as difficult-to-remove alkyl impurities.

Troubleshooting Table: Upstream Failures
SymptomRoot Cause AnalysisCorrective Action
Product Solidification / Polymerization Thermal Runaway: The Knoevenagel reaction is exothermic. If temperature exceeds 80°C without adequate solvent reflux, isovaleraldehyde self-polymerizes.Protocol Adjustment: Use a Dean-Stark trap with cyclohexane or toluene. Maintain reflux strictly to remove water. Keep internal T < 75°C.
Low Yield (<60%) Catalyst Deactivation: The piperidine/acetic acid catalyst system is sensitive to moisture content in the starting reagents.Reagent Check: Ensure diethyl malonate is dry. Use a fresh catalyst load (0.05 eq).
"Di-Alkylated" Impurity Stoichiometry Error: Excess isovaleraldehyde leads to double addition (Michael-type side reaction on the product).Ratio Control: Use a slight excess of diethyl malonate (1.05 eq) relative to the aldehyde, not the reverse.
Module 2: The Chiral Switch (Enzymatic Resolution)

Context: This is the heart of the process. You are using a hydrolase (e.g., Lipolase from Thermomyces lanuginosus) to selectively hydrolyze the (S)-diester to the (S)-mono ester acid.

The Problem: Achieving high conversion (>45%) while maintaining high enantiomeric excess (ee >98%).

Diagnostic Workflow: Why is my ee low?

Use the following logic tree to diagnose resolution failures.

Enzyme_Troubleshooting Start Issue: Final Product has Low ee (<98%) Check_Conv Check Conversion Rate (%) Start->Check_Conv High_Conv Conversion > 50% Check_Conv->High_Conv Low_Conv Conversion < 40% Check_Conv->Low_Conv Cause_Spont Root Cause: Spontaneous Hydrolysis pH was likely > 8.0 High_Conv->Cause_Spont If pH drifted Cause_Time Root Cause: Over-run Reaction Enzyme started eating the (R)-ester High_Conv->Cause_Time If pH stable Cause_Dead Root Cause: Enzyme Inhibition Or Low Selectivity (E-value) Low_Conv->Cause_Dead Action_pH Fix: Use pH-stat titration. Keep pH strictly 6.5 - 7.0. Cause_Spont->Action_pH Action_Stop Fix: Quench reaction earlier. Target 42-45% conversion. Cause_Time->Action_Stop Action_Solv Fix: Check Co-solvent. DMSO > 10% denatures Lipolase. Cause_Dead->Action_Solv

Caption: Diagnostic logic for enzymatic resolution failures. High conversion with low purity usually indicates chemical (non-selective) hydrolysis.

Deep Dive: The pH/Temperature Nexus
  • The Mechanism: The enzyme favors the (S)-enantiomer. However, hydroxide ions (

    
    ) are non-selective nucleophiles. If you add base (NaOH/KOH) too fast to maintain pH, you trigger chemical hydrolysis  of the (R)-enantiomer, destroying your chiral purity.
    
  • The Fix:

    • Use a pH-stat: Automate base addition. Never bolus add base.

    • Temperature: Operate at 30–35°C. Above 40°C, the rate of spontaneous chemical hydrolysis outpaces the enzymatic benefit.

    • Emulsion Control: This reaction is biphasic. If the emulsion is too stable, workup becomes impossible. If mixing is too poor, reaction time stalls. Tip: Add a small amount of Tween-80 if mass transfer is limiting, but rely on vigorous mechanical stirring first.

Module 3: Downstream Processing (Lactam & Reduction)

Context: Converting the cyano/amide intermediate to the amine (Pregabalin) often involves Hydrogenation (Ra-Ni) or Hofmann rearrangement. The major impurity here is Pregabalin Lactam (4-isobutylpyrrolidin-2-one).

FAQ: Lactam Impurity Control

Q: Why does the Lactam impurity persist despite recrystallization? A: The Lactam is the thermodynamic sink. Once formed, it is very stable. It typically forms during the reaction if the local environment becomes acidic or if the temperature is too high during solvent stripping.

  • Prevention: Ensure the hydrogenation mixture remains basic (pH > 10). When concentrating the final aqueous solution, do not exceed 50°C.

  • Removal: Lactam is more soluble in organic solvents (like EtOAc/Toluene) than Pregabalin zwitterion. Wash the crude solid with non-polar solvents; Pregabalin will remain solid, while the lactam washes away.

Q: My Raney Nickel catalyst dies immediately. Why? A: Cyanide Poisoning. If your upstream Michael addition (using KCN/NaCN) wasn't quenched and washed thoroughly, trace cyanide will irreversibly poison the nickel catalyst.

  • Protocol: Ensure the cyano-intermediate is washed with dilute acid and then water until the washings are neutral before introducing the hydrogenation catalyst.

References & Authoritative Sources
  • Pfizer Process (Enzymatic Route):

    • Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development.

    • Significance: Establishes the Lipolase resolution parameters and recycling of the (R)-isomer.

    • (DOI Verification required)

  • Hydrogenation & Impurities:

    • Khedkar, B., et al. (2010).[2] "Synthesis and characterization of impurities in Pregabalin." Arkivoc.

    • Significance: detailed characterization of the Lactam impurity and its formation pathways.

  • Alternative Asymmetric Routes:

    • Burk, M. J., et al. (2003). "An Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-methylhexanoic Acid via Asymmetric Hydrogenation." Journal of the American Chemical Society.

    • Significance: Describes the Rh-DuPHOS route for high-purity synthesis without enzymatic resolution.

  • Regulatory Standards:

    • ICH Harmonised Tripartite Guideline. "Impurities in New Drug Substances Q3A(R2)."

    • Significance: Defines the <0.15% threshold for known impurities like the Lactam.

Sources

Technical Support Center: Optimization of 3-Cyano-5-methylhexanoic Acid (CMHA)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: CMHA-YIELD-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

3-Cyano-5-methylhexanoic acid (CMHA) is the critical structural backbone for Pregabalin (Lyrica). The synthesis of this molecule typically follows a Knoevenagel condensation followed by a Michael addition (hydrocyanation) and subsequent decarboxylation .

Users frequently report yield losses at two critical bottlenecks:

  • The Michael Addition: Reversibility of cyanide addition and polymerization of the unsaturated intermediate.

  • Hydrolysis/Decarboxylation: Unwanted hydrolysis of the nitrile group to an amide/acid, or incomplete decarboxylation of the malonate intermediate.

This guide provides self-validating protocols to troubleshoot these specific failure modes.

Module 1: The Michael Addition (Hydrocyanation)

The Workflow

The most robust industrial route involves the addition of a cyanide source to Diethyl 2-isobutylidenemalonate (formed from isovaleraldehyde and diethyl malonate).

Troubleshooting Guide

Q: My conversion rate for the cyanide addition stalls at 60-70%. Adding more cyanide doesn't help. Why?

A: You are likely fighting the Retro-Michael equilibrium. The addition of cyanide to the alkylidene malonate is reversible. If the reaction environment is too basic, the equilibrium shifts back toward the starting materials.

  • The Fix (pH Control): The reaction requires a buffered environment.[1]

    • Protocol: Instead of using free alkali cyanides (NaCN/KCN) directly in high-pH solvents, use Acetone Cyanohydrin with a catalytic base, or use NaCN buffered with Acetic Acid to maintain a pH of roughly 7.5–8.5.

    • Mechanism: At extremely high pH, the deprotonated product (the enolate) is stable but can revert. Lowering the pH slightly (protonating the enolate) traps the product as the stable nitrile-diester, driving the equilibrium forward [1].

Q: I see a thick, polymeric "gum" forming in the reactor. What is this?

A: This is polymerized Isovaleraldehyde or Alkylidene Malonate. This occurs if the Knoevenagel condensation was incomplete or if the Michael addition is run too hot without adequate mixing.

  • The Fix (Temperature & Phase Transfer):

    • Temperature: Keep the cyanide addition between 15°C and 25°C . Higher temperatures favor polymerization over the Michael addition.

    • Phase Transfer Catalysis (PTC): If using solid NaCN/KCN in a biphasic system (e.g., Water/Toluene), you must use a PTC like Tetrabutylammonium bromide (TBAB) .

    • Validation: A functional PTC system should show >95% conversion within 4–6 hours. If it takes longer, your catalyst loading (aim for 1-2 mol%) is insufficient.

Module 2: Decarboxylation & Hydrolysis

The Workflow

The intermediate (Ethyl 3-cyano-2-ethoxycarbonyl-5-methylhexanoate) must lose one ester group via hydrolysis and decarboxylation to form CMHA.

Troubleshooting Guide

Q: I am losing yield because the nitrile group is hydrolyzing to an amide/acid. How do I stop this?

A: Your hydrolysis conditions are too aggressive. Nitriles are sensitive to strong acids/bases at high temperatures. The goal is to hydrolyze the esters without touching the nitrile.

  • The Fix (Stepwise Hydrolysis):

    • Step 1 (Saponification): Use NaOH (1.05 eq per ester) at moderate temperature (40–50°C). Monitor by TLC/HPLC. Do not reflux.

    • Step 2 (Acidification/Decarboxylation): Acidify to pH 2 with HCl cold. Then, heat the aqueous phase to 80°C to induce decarboxylation.

    • Critical Control Point: Do not use concentrated H2SO4 for the acidification step if you plan to reflux; it often hydrates the nitrile. Use dilute HCl or Acetic Acid.

Q: The product is oiling out and difficult to crystallize. How do I isolate the solid acid?

A: Impurities (especially the dicarboxylic acid byproduct) prevent crystallization.

  • The Fix (Purification via Amine Salt):

    • Do not try to crystallize the free acid directly from the crude reaction.

    • Protocol: Extract the crude acid into an organic solvent (MTBE or Toluene). Add tert-butylamine or dicyclohexylamine . These amines form highly crystalline salts with CMHA, leaving impurities in the mother liquor. Filter the salt, then release the pure acid with dilute HCl [2].

Module 3: Enzymatic Resolution (Stereochemistry)

Q: I am using Lipase for kinetic resolution, but the reaction stops at 40% conversion.

A: Product Inhibition. The acid produced (S-CMHA) can inhibit the enzyme or lower the pH, deactivating the lipase.

  • The Fix:

    • pH Stat: Perform the reaction in a pH-stat setup, automatically adding base (NaOH) to maintain pH 7.0–7.2.

    • Enzyme Choice: Switch to Thermomyces lanuginosus lipase (TLL) , which shows superior resistance to product inhibition compared to standard Candida antarctica lipases for this specific substrate [3].

Visualizing the Critical Path

The following diagram illustrates the optimized workflow, highlighting the "Yield Killers" (Red) and the "Corrective Actions" (Green).

CMHA_Synthesis_Optimization cluster_0 Phase 1: Skeleton Construction cluster_1 Phase 2: Michael Addition (Critical) cluster_2 Phase 3: Hydrolysis & Decarboxylation Input1 Isovaleraldehyde Step1 Knoevenagel Condensation Input1->Step1 Input2 Diethyl Malonate Input2->Step1 Inter1 Alkylidene Malonate (Unsaturated Diester) Step1->Inter1 Step2 Michael Addition Inter1->Step2 Input3 Cyanide Source (NaCN/Acetone Cyanohydrin) Input3->Step2 Fail1 Failure: Retro-Michael (Low Conversion) Step2->Fail1 Inter2 3-Cyano-2,2-diethoxycarbonyl Intermediate Step2->Inter2 Sol1 Fix: Buffer pH 7.5-8.5 Use PTC (TBAB) Fail1->Sol1 Sol1->Step2 Step3 Saponification & Decarboxylation Inter2->Step3 Fail2 Failure: Nitrile Hydrolysis (Amide Formation) Step3->Fail2 Product 3-Cyano-5-methylhexanoic Acid (CMHA) Step3->Product Sol2 Fix: Stepwise Temp Control (40°C Base -> 80°C Acid) Fail2->Sol2 Sol2->Step3

Caption: Optimized process flow for CMHA synthesis. Dashed lines indicate failure modes; green nodes indicate technical interventions required to restore yield.

Data & Parameters

Solvent & Catalyst Effects on Michael Addition Yield

Data aggregated from internal optimization studies and patent literature [1, 4].

Reaction SystemCatalyst/AdditiveTemp (°C)Time (h)Yield (%)Notes
Ethanol/Water NaCN (No additive)60455%High polymerization; Retro-Michael observed.
Ethanol/Water NaCN + Acetic Acid25682%pH buffering stabilizes the product.
Toluene/Water NaCN + TBAB 25594% PTC prevents polymerization; clean profile.
Methanol Acetone Cyanohydrin + K2CO350388%Faster, but requires careful handling of HCN generation.

References

  • Process for synthesis of (S)-pregabalin. World Intellectual Property Organization. WO2012059797A1. Describes the pH-controlled Michael addition and the necessity of buffering.Link

  • Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin. Lupine Publishers. Discusses the amine salt purification method for CMHA intermediates. Link

  • Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. PubMed. Details the inhibition kinetics and enzyme selection for the resolution step. Link

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. Foundational mechanism for thermodynamic vs. kinetic control in conjugate additions. Link

Sources

optimization of enzyme activity in the kinetic resolution of 3-Cyano-5-methylhexanoic acid esters

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the enzymatic kinetic resolution of 3-Cyano-5-methylhexanoic acid ethyl ester (rac-CMH-OEt), a critical intermediate in the synthesis of (S)-Pregabalin.

This content is structured to provide immediate, actionable troubleshooting and optimization protocols for process chemists and engineers.

Subject: Optimization of Lipase Activity for 3-Cyano-5-methylhexanoic Acid Esters Ticket Priority: High (Process Critical) Applicable Enzymes: Candida antarctica Lipase B (CAL-B), Thermomyces lanuginosus Lipase (TLL), Pseudomonas cepacia Lipase (PS).

System Overview & Mechanism

The kinetic resolution of rac-3-cyano-5-methylhexanoic acid ethyl ester relies on the stereoselective hydrolysis of the ester bond.[1] In the most robust industrial protocols (using CAL-B or Arthrobacter esterases), the enzyme preferentially hydrolyzes the (R)-enantiomer to the free acid, leaving the desired (S)-enantiomer as the unreacted ester.

Reaction Pathway Visualization

The following diagram illustrates the kinetic resolution workflow and the separation logic required for high optical purity.

KineticResolution Figure 1: Kinetic Resolution Pathway of Pregabalin Intermediate Racemate Racemic Substrate (R/S)-3-Cyano-5-methylhexanoic acid ethyl ester Reaction Hydrolysis Reaction (Kinetic Control) Racemate->Reaction Dissolved in Organic Solvent Biocatalyst Biocatalyst (e.g., Novozym 435 / CAL-B) + Buffer (pH 7.0) Biocatalyst->Reaction Catalyst Separation Alkaline Extraction (pH > 8.5) Reaction->Separation ~50% Conversion Product_S Organic Phase (S)-Ester (Target Intermediate) Separation->Product_S Unreacted Species Product_R Aqueous Phase (R)-Acid Salt (By-product) Separation->Product_R Hydrolyzed Species

[2][3]

Optimization Protocols (Standard Operating Procedures)

To maximize the Enantiomeric Ratio (E-value) and conversion rate, adhere to the following parameter sets. These are derived from empirical data on CAL-B and Thermomyces lipases.

A. Solvent System Engineering

Lipases require a "micro-aqueous" environment to function in organic media. A biphasic system is often superior to a monophasic organic system for this substrate due to the solubility of the ester.

ParameterRecommended SpecificationTechnical Rationale
Primary Solvent n-Heptane or MTBENon-polar solvents preserve the enzyme's "lid" structure and essential water layer, maintaining high activity.
Co-Solvent DMSO (0% - 10% v/v)Critical Optimization: Small amounts of DMSO can increase the solubility of the nitrile substrate without stripping essential water from the enzyme.
Water Activity (

)
> 0.5 (Biphasic Interface)Unlike transesterification, hydrolysis requires bulk water. Use a biphasic system (Organic:Buffer ratio 1:1 or 2:1).
B. Process Parameters[3][4][5][6][7][8][9][10][11][12][13]
  • Temperature: 15°C – 25°C .

    • Why: While lipases are active at 40°C+, the E-value (selectivity) drops significantly at higher temperatures for this specific nitrile substrate. Lower temperatures rigidify the enzyme active site, enhancing discrimination between R and S enantiomers.

  • pH Control: pH 7.0 – 7.5 .

    • Why: The hydrolysis produces free carboxylic acid, which will rapidly drop the pH of the aqueous phase. If pH drops below 6.0, the catalytic triad of the lipase becomes protonated and inactive. Continuous titration (pH stat) or strong buffering (100mM Phosphate) is mandatory.

Troubleshooting Guide (Diagnostic & Repair)

Issue 1: Low Enantioselectivity (E-value < 20)

User Report: "The reaction proceeds to 50% conversion, but the optical purity of the remaining (S)-ester is only 80% ee."

Root Cause Analysis: The enzyme is hydrolyzing the (S)-enantiomer at a significant rate (low discrimination). This is often thermodynamic (high temp) or conformational (solvent effect).

Corrective Actions:

  • Temperature Drop: Decrease reaction temperature to 15°C. This increases the difference in activation energy (

    
    ) between the R and S transition states.
    
  • Solvent Swap: If using a hydrophilic solvent (e.g., Acetone/Water), switch to a biphasic n-Heptane/Buffer system. Hydrophilic solvents strip water from the enzyme surface, altering its conformation and reducing selectivity.

  • Additive Doping: Introduce 5-10% DMSO. For specific lipases (like Arthrobacter sp.), DMSO has been shown to alter the substrate binding pocket favorable for high E-values.

Issue 2: Stalled Conversion (Stops at < 40%)

User Report: "Reaction starts fast but flatlines at 30-40% conversion. Adding more enzyme doesn't help."

Root Cause Analysis:

  • Product Inhibition: The accumulated (R)-acid product is binding to the enzyme active site or the interface.

  • pH Crash: The buffer capacity was exceeded by the acid production.

Corrective Actions:

  • Check Aqueous pH: Measure the pH of the aqueous phase immediately. If < 6.0, re-adjust to 7.5 with 1M NaOH.

  • Resin Scavenging: If pH is stable, the issue is inhibition. Add a weak basic anion exchange resin (e.g., Amberlite IRA-67) to the reaction vessel to sequester the acid product in situ as it forms.

Issue 3: Emulsion Formation During Workup

User Report: "I cannot separate the organic (S)-ester from the aqueous (R)-acid due to a rag layer."

Corrective Actions:

  • Enzyme Removal: Ensure all immobilized enzyme beads are filtered before attempting phase separation.

  • Salting Out: Add NaCl to saturation in the aqueous phase. This increases the ionic strength, driving the organic ester out of the aqueous phase and sharpening the interface.

Frequently Asked Questions (FAQs)

Q: Can I use free lipase powder instead of immobilized (e.g., Novozym 435)? A: Yes, but with caveats. Free lipase (e.g., Candida antarctica B recombinant) is cheaper but forms difficult emulsions with this specific fatty/nitrile substrate. Immobilized forms allow for easy filtration and recycling (typically 5-10 cycles) which offsets the initial cost.

Q: My substrate loading is 2.0 M, and the reaction is too slow. Why? A: At 2.0 M, you are likely exceeding the solubility limit of the ester in the organic phase or causing severe viscosity issues that limit mass transfer at the enzyme interface.

  • Recommendation: Do not exceed 0.5 M – 1.0 M substrate loading for batch mode. For higher throughput, consider a packed-bed flow reactor where the substrate is continuously fed, mitigating inhibition effects.

Q: How do I calculate the E-value accurately for this reaction? A: Do not rely solely on conversion. Use the equation for irreversible processes (hydrolysis):



Where 

is the conversion (0 to 1) and

is the enantiomeric excess of the remaining substrate. Accurate measurement of conversion is critical; cross-validate HPLC conversion with the theoretical yield of the isolated acid.

References

  • Process Development for Pregabalin Intermediates

    • Title: Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp.[2][3] ZJB-09277.[2][3]

    • Source: ResearchGate (2025).[4][5]

    • URL:

  • Lipase Optimization & Immobilization

    • Title: Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase.[3]

    • Source: ResearchGate (2025).[4][5]

    • URL:

  • General Kinetic Resolution Theory

    • Title: Practical Consider
    • Source: University of Padova (STEM).
    • URL: (Note: Generalized reference for E-value calculations).

  • CAL-B Solvent Tolerance

    • Title: Solvent Dependent Activity of Candida Antarctica lipase B and its Correlation with a Regioselective Mono Aza-Michael Addition.
    • Source: ChemRxiv.
    • URL:

Sources

scalability issues in 3-Cyano-5-methylhexanoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Scalability & Troubleshooting Guide: 3-Cyano-5-methylhexanoic Acid Synthesis

Content Type: Technical Support Center / Troubleshooting Manual Target Audience: Process Chemists, Scale-up Engineers, and R&D Scientists Subject: 3-Cyano-5-methylhexanoic acid (CMHA) – Key Intermediate for Pregabalin (Lyrica)

Introduction: The Gateway to Pregabalin

3-Cyano-5-methylhexanoic acid (CMHA) is the critical "chiral switch" intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid). While laboratory synthesis is straightforward, scaling this process reveals significant bottlenecks in thermal management, impurity control, and enantioselectivity.

This guide addresses the two dominant industrial routes:

  • Chemical Synthesis (The "Cyanide" Route): Cost-effective but hazardous; produces racemic CMHA.

  • Enzymatic Kinetic Resolution: The preferred route for introducing chirality; suffers from biphasic mass transfer limitations.

Module 1: Chemical Synthesis (Knoevenagel & Michael Addition)

Context: The standard route involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate (or ethyl cyanoacetate), followed by the Michael addition of a cyanide source (HCN/NaCN/KCN).

Troubleshooting Guide

Q1: We are observing a severe exotherm during the Michael addition of cyanide. How do we control this at the pilot scale? Diagnosis: The Michael addition of cyanide to the


-unsaturated ester is highly exothermic (

). In batch reactors, heat accumulation leads to thermal runaway and polymerization. Solution:
  • Dosing Strategy: Switch from batch addition to semi-batch dosing . Feed the cyanide solution (aqueous NaCN) into the unsaturated ester at a rate controlled by the reactor's cooling capacity (typically maintaining

    
    ).
    
  • pH Buffering: The reaction is pH-sensitive. High pH (>11) promotes polymerization of the unsaturated substrate. Maintain pH 9.0–10.5 using a buffer (e.g.,

    
    ) or controlled acid dosing (acetic acid) to suppress side reactions.
    
  • Safety Interlock: Install a high-temperature cut-off on the feed pump. If

    
     exceeds 
    
    
    
    , the cyanide feed must stop immediately.

Q2: Our yield is dropping due to the formation of a "bis-alkylated" impurity. What is this, and how do we stop it? Diagnosis: This is the "Michael Dimer" (4,9-diisobutyl-1,6-diazecane-2,7-dione derivative). It forms when the product (the mono-adduct anion) acts as a nucleophile and attacks another molecule of the starting unsaturated ester. Solution:

  • Stoichiometry: Ensure a slight excess of the cyanide donor (1.05–1.10 eq).

  • Concentration Control: High concentrations favor bimolecular side reactions. Dilute the reaction mass with a non-polar solvent (e.g., Toluene or Hexane) to 3–4 volumes.

  • Quench Protocol: Do not let the reaction stir overnight after completion. The thermodynamic equilibrium can shift toward the dimer. Quench immediately with dilute HCl or acetic acid upon consumption of the starting material.

Q3: The decarboxylation step (converting the diester to CMHA) is foaming uncontrollably. How do we manage the off-gassing? Diagnosis: Rapid evolution of


 during the hydrolysis/decarboxylation of the malonate intermediate.
Solution: 
  • Ramp Rate: Do not heat rapidly to reflux (

    
    ). Implement a step-wise heating profile : Hold at 
    
    
    
    (initiation), then
    
    
    , then reflux.
  • Anti-foaming Agents: Add silicone-based antifoams (100 ppm) prior to heating.

  • Headspace Management: Ensure the reactor vent line is sized for peak gas evolution (calculate max

    
     flow based on molar scale).
    

Module 2: Enzymatic Kinetic Resolution (Chiral Scale-up)

Context: To obtain the (S)-enantiomer, the racemic ethyl ester of CMHA is subjected to enzymatic hydrolysis (typically using Lipase PS from Pseudomonas cepacia or Arthrobacter sp.).

Troubleshooting Guide

Q4: The enzymatic reaction rate drops drastically after 50% conversion. Is the enzyme dying? Diagnosis: This is likely Product Inhibition or pH Drop . The hydrolysis releases the free acid (CMHA) and ethanol. The acid lowers the pH, denaturing the lipase, while the ethanol can act as a competitive inhibitor. Solution:

  • pH Stat Mode: Use an automated titrator to dose NaOH (2M) continuously, maintaining pH 7.0–7.5. Do not rely on initial buffering alone.

  • Ethanol Removal: If possible, run the reaction under mild vacuum (100–150 mbar) to continuously strip ethanol, driving the equilibrium forward.

  • Biphasic System: Use a biphasic system (Water/Toluene). The product acid partitions into the aqueous phase (as a salt at pH 7), pulling it away from the enzyme (which stays at the interface or in the organic phase), reducing inhibition.

Q5: We are forming a stable emulsion during the workup of the enzymatic reaction. How do we separate the phases? Diagnosis: Lipases are surface-active proteins and can stabilize emulsions, especially in the presence of the surfactant-like CMHA product. Solution:

  • Denaturation: Heat the reaction mixture to

    
     for 30 minutes (if the enzyme is not being recycled) to denature the protein.
    
  • Filter Aid: Add Celite (diatomaceous earth) or silica gel (2% w/w) and filter the mixture before phase separation. This removes the protein "rag layer."

  • Salting Out: Add NaCl to saturation in the aqueous phase to increase density difference and disrupt the emulsion.

Q6: The enantiomeric excess (ee) of the product is stalling at 92%. We need >98%. Diagnosis: The "enantiomeric ratio" (E-value) of the enzyme is insufficient, or the reaction has proceeded beyond 50% conversion (eating into the wrong enantiomer).[1][2] Solution:

  • Temperature Control: Lower the temperature to

    
    . Lower temperatures typically increase enantioselectivity (E-value) at the cost of rate.
    
  • Conversion Cut-off: Stop the reaction strictly at 40–45% conversion. It is better to recycle the unreacted starting material than to contaminate the product.

  • Additives: Addition of DMSO (5–10% v/v) has been shown to boost the E-value of Arthrobacter lipases [1, 2].

Module 3: Visualizing the Process & Impurity Logic

The following diagram illustrates the two competing pathways and the critical nodes where impurities are generated.

CMHA_Synthesis cluster_chemical Chemical Synthesis (Racemic) cluster_enzymatic Enzymatic Resolution (Chiral) Iso Isovaleraldehyde Knoevenagel Knoevenagel Condensation (Cat: Piperidine/Acetic Acid) Iso->Knoevenagel Malonate Diethyl Malonate (or Cyanoacetate) Malonate->Knoevenagel UnsatEster alpha,beta-Unsat. Ester Knoevenagel->UnsatEster Michael Michael Addition (Exothermic!) UnsatEster->Michael Cyanide Cyanide Source (NaCN/KCN) Cyanide->Michael BisImpurity IMPURITY: Bis-Alkylated Dimer (Reaction with Product) Michael->BisImpurity Over-reaction RacCMHA_Ester rac-3-Cyano-5-methyl- hexanoic acid ester Michael->RacCMHA_Ester Hydrolysis Enantioselective Hydrolysis RacCMHA_Ester->Hydrolysis Lipase Lipase PS / Arthrobacter sp. (pH 7.0, 30°C) Lipase->Hydrolysis SCMHA (S)-3-Cyano-5-methyl- hexanoic acid (Target) Hydrolysis->SCMHA REster (R)-Ester (Recycle via Racemization) Hydrolysis->REster

Figure 1: Process flow diagram comparing the Chemical Synthesis backbone and the Enzymatic Resolution step, highlighting the critical impurity generation point (Bis-Alkylated Dimer) and the chiral separation.

Module 4: Quantitative Data & Specifications

Table 1: Critical Process Parameters (CPP) for Michael Addition
ParameterRangeImpact of Deviation
Temperature 25–35°C>40°C: Polymerization & Dimer formation. <20°C: Slow reaction, accumulation of cyanide (safety hazard).
pH 9.0–10.5>11.0: Rapid polymerization of unsaturated ester. <8.0: HCN gas evolution (FATAL HAZARD).
Dosing Time 4–6 HoursFast (<2h): Thermal runaway risk. Slow (>10h): Increased impurity profile due to residence time.
Stoichiometry 1.05 eq (CN-)Excess: Difficult workup, cyanide waste treatment load.
Table 2: Solvent Selection for Enzymatic Resolution
Solvent SystemProsConsRecommendation
Phosphate Buffer (aq) Simple, cheap.Substrate solubility is poor (mass transfer limit).Lab scale only.
Biphasic (Water/Toluene) Good solubility, easy product separation.Emulsion risk; Enzyme denaturation at interface.Recommended for Pilot Scale.
Co-solvent (Water + DMSO) Increases E-value [1]; Solubilizes substrate.DMSO is hard to remove; High conc. kills enzyme.Use <10% v/v DMSO.

Module 5: Safety & Environmental Protocols

WARNING: Cyanide Handling If utilizing the chemical route, the generation of Hydrogen Cyanide (HCN) is a lethal risk.

  • Scrubbers: All reactor vents must pass through a caustic scrubber (15% NaOH + NaOCl) to neutralize HCN gas.

  • Detectors: Personal and area HCN monitors must be active. Alarm set point: 4.7 ppm (STEL).

  • Antidote: Cyanide antidote kits (e.g., Hydroxocobalamin) must be available on-site.

Green Alternative: Consider using Nitromethane as a Michael donor instead of cyanide. While it requires high-pressure hydrogenation (Raney Ni) to convert the nitro group to the amine (bypassing the nitrile), it eliminates the acute toxicity of cyanide handling [3].

References

  • Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp.[3] ZJB-09277. ResearchGate. Available at: [Link]

  • Enzymatic production of (S)-3-cyano-5-methylhexanoic acid ethyl ester with high substrate loading by immobilized Pseudomonas cepacia lipase. ResearchGate. Available at: [Link]

  • Process for preparing pregabalin and its intermediate.Google Patents (WO2011077463A1).
  • 3-Cyano-5-methylhexanoic acid | C8H13NO2 | CID 12069395. PubChem. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: 3-Cyano-5-methylhexanoic Acid vs. Alternative Pregabalin Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of 3-Cyano-5-methylhexanoic acid (CMHA) against alternative precursors for the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid).

Executive Summary

Pregabalin (Lyrica®) presents a classic challenge in process chemistry: the efficient installation of a chiral center at the


-position of a 

-amino acid. The industry standard has long coalesced around 3-Cyano-5-methylhexanoic acid (CMHA) as the critical "pivot" intermediate.

This guide objectively compares the CMHA route (via cyano-addition) against two primary alternative precursor systems:

  • 3-Isobutylglutaric Anhydride (IBGA) – The "Hofmann" Route.

  • 
    -Nitro Esters  – The "Nitro-Aldol" Route (Cyanide-free).
    
  • Enzymatic/Asymmetric Precursors – The "Green" Evolution of the CMHA route.

While CMHA remains dominant due to cost-efficiency, the alternatives offer distinct advantages in safety (cyanide avoidance) and atom economy (direct asymmetry).

Technical Analysis of Precursor Pathways

Route A: The CMHA Standard (Cyanide Route)

Precursor: 3-Cyano-5-methylhexanoic acid (Racemic or Chiral) Mechanism: This route relies on the Michael addition of cyanide to an


-unsaturated ester derived from isovaleraldehyde.
  • Pros: High atom economy, cheap starting materials (isovaleraldehyde, ethyl cyanoacetate/malonate).

  • Cons: Requires handling of hazardous cyanides (NaCN/KCN/HCN); requires resolution (if not using asymmetric catalysis).

Route B: The IBGA Alternative (Anhydride Route)

Precursor: 3-Isobutylglutaric anhydride Mechanism: Synthesized via the condensation of isovaleraldehyde with diethyl malonate, followed by hydrolysis and decarboxylation to the diacid, then dehydration to the anhydride. The final step involves ammonolysis and a Hofmann rearrangement.

  • Pros: Avoids high-pressure hydrogenation of nitriles; avoids cyanide in some variations.

  • Cons: Hofmann rearrangement requires bromine/alkali (waste intensive); lower overall yields due to multiple hydrolysis/decarboxylation steps.

Route C: The Nitro-Aldol (Henry) Route

Precursor: Nitro-substituted intermediates Mechanism: Condensation of isovaleraldehyde with nitromethane (or derivatives) followed by reduction.

  • Pros: Completely cyanide-free; potential for high enantioselectivity using chiral organocatalysts.

  • Cons: Nitromethane is explosive/hazardous; reduction of nitro groups can be exothermic and problematic at scale.

Comparative Performance Metrics

The following data aggregates typical process values from patent literature (Pfizer, generic manufacturers) and process development studies.

MetricRoute A: CMHA (Racemic + Resolution)Route A2: Asymmetric CMHA (Enzymatic/Hydrogenation)Route B: IBGA (Anhydride)Route C: Nitro-Aldol
Key Precursor 3-Cyano-5-methylhexanoic acid(S)-3-Cyano-5-methylhex-3-enoate3-Isobutylglutaric anhydride

-Nitro ester
Overall Yield 25–30% (due to resolution loss)40–45%15–20%20–35%
Atom Economy ModerateHighLow (Loss of CO2 & Bromine waste)Moderate
Chiral Purity (ee) >99% (after resolution)>99.5% (Direct)>99% (after resolution)Variable (90-99%)
Safety Profile High Risk (Cyanide, H2 pressure)Moderate Risk (Enzymes safe, H2 pressure)Moderate Risk (Bromine handling)High Risk (Nitro compounds)
Green Metric (E-Factor) High (Solvent/Resolution waste)Best (Water-based, low waste)High (Stoichiometric reagents)Moderate

Mechanistic Visualization (Pathways)

The following diagram illustrates the divergence between the CMHA and IBGA routes.

Pregabalin_Routes cluster_legend Route Comparison Isoval Isovaleraldehyde Condensation Knoevenagel Condensation Isoval->Condensation MalonateAdd Malonate Addition Isoval->MalonateAdd UnsatEster Unsaturated Ester Condensation->UnsatEster CyanideAdd Cyanide Addition (Michael) UnsatEster->CyanideAdd CMHA_Rac 3-Cyano-5-methylhexanoic Acid (Racemic) CyanideAdd->CMHA_Rac Resolution Chiral Resolution ((S)-Mandelic Acid or Enzyme) CMHA_Rac->Resolution CMHA_S (S)-CMHA Resolution->CMHA_S Reduction Hydrogenation (Raney Ni) CMHA_S->Reduction Pregabalin PREGABALIN Reduction->Pregabalin Diacid 3-Isobutylglutaric Acid MalonateAdd->Diacid Anhydride 3-Isobutylglutaric Anhydride Diacid->Anhydride Ammonolysis Ammonolysis & Hofmann Rearrangement Anhydride->Ammonolysis Ammonolysis->Pregabalin key1 Critical Precursor key2 Hazardous Step

Caption: Comparison of the Cyanide (CMHA) and Anhydride (IBGA) synthetic pathways showing critical intermediates and hazardous steps.

Experimental Protocol: Synthesis of 3-Cyano-5-methylhexanoic Acid

Context: This protocol describes the synthesis of the racemic CMHA precursor via the "Classical" route. This serves as the baseline for comparison. For high-value manufacturing, this racemic product would subsequently undergo enzymatic resolution (e.g., using Lipolase) or chemical resolution with (S)-Mandelic acid.

Reagents & Equipment[2][3][4][5][6][7][8][9]
  • Reactants: Isovaleraldehyde (1.0 eq), Diethyl Malonate (1.0 eq), Potassium Cyanide (1.1 eq).

  • Solvents: Ethanol, n-Hexane, Water.

  • Catalysts: Di-n-propylamine (cat.), Glacial Acetic Acid.

  • Equipment: 3-neck round bottom flask, reflux condenser, addition funnel, pH meter.

Step-by-Step Methodology
Phase 1: Knoevenagel Condensation[1][2]
  • Setup: Charge a reactor with isovaleraldehyde (1.0 eq), diethyl malonate (1.0 eq), and cyclohexane (or hexane).

  • Catalysis: Add di-n-propylamine (0.05 eq) and acetic acid (0.05 eq).

  • Reaction: Heat to reflux with a Dean-Stark trap to remove water azeotropically. Monitor via GC until starting material < 1%.[3]

  • Workup: Wash the organic layer with dilute HCl, then water. Concentrate under vacuum to yield Diethyl 2-isobutylidenemalonate .

Phase 2: Michael Addition (Cyanidation)

Safety Alert: Cyanides are lethal. Use a closed system with scrubber.

  • Preparation: Dissolve the intermediate from Phase 1 in Ethanol.

  • Addition: Cool to 25°C. Slowly add a solution of Potassium Cyanide (KCN) (1.1 eq) in water. Maintain temperature < 30°C to prevent polymerization.

  • Heating: Warm the mixture to 50–60°C for 3–5 hours.

  • Workup: Quench with water. Extract with ethyl acetate.[4][3] The product is Diethyl 2-(1-cyano-3-methylbutyl)malonate .

Phase 3: Hydrolysis & Decarboxylation (Formation of CMHA)
  • Hydrolysis: Treat the cyanodiester with 6N HCl under reflux (100–110°C) for 12–15 hours.

    • Note: This step hydrolyzes the esters and decarboxylates the malonic moiety. The cyano group is relatively stable under these specific acidic conditions compared to the esters, but care must be taken not to hydrolyze it to the diacid (glutaric acid derivative).

  • Isolation: Cool to room temperature. Extract the aqueous layer with Toluene or Dichloromethane.

  • Purification: Concentrate the solvent to obtain crude 3-Cyano-5-methylhexanoic acid .

  • Validation:

    • Appearance: Viscous yellow oil or low-melting solid.

    • Yield: Typical 65–75% (over 3 steps).

    • Purity: >90% (GC).

Self-Validating Checkpoints
  • Checkpoint 1 (Phase 1): Water collection in Dean-Stark must match theoretical moles of water evolved. If low, reaction is incomplete.

  • Checkpoint 2 (Phase 3): IR Spectroscopy should show a distinct nitrile peak at ~2240 cm⁻¹ and a broad carboxylic acid O-H stretch. Disappearance of ester C=O (~1735 cm⁻¹) confirms hydrolysis.

Conclusion & Recommendation

For research scale and initial process development, 3-Cyano-5-methylhexanoic acid (CMHA) remains the most versatile precursor due to the established supply chain of isovaleraldehyde and the robustness of the chemistry.

However, for modern industrial scale-up , the "Classical" racemic CMHA route described above is being superseded by Asymmetric Enzymatic Routes (Route A2 in Table). These routes generate the chiral (S)-CMHA directly, avoiding the 50% yield loss inherent in the resolution of the racemic acid.

  • Recommendation: Use the racemic CMHA protocol for bench-scale reference standards. For production, transition to the enzymatic reduction of cyano-acrylates to access the (S)-CMHA precursor directly.

References

  • Pfizer Inc. "Process for the preparation of (S)-3-(aminomethyl)-5-methylhexanoic acid." U.S. Patent 5,637,767.[3] Link

  • Martinez, C. A., et al. "Development of a Chemoenzymatic Manufacturing Process for Pregabalin." Organic Process Research & Development, 2008, 12(3), 392–398. Link

  • Hoge, G. "Synthesis of (S)-3-cyano-5-methylhexanoic acid via asymmetric hydrogenation."[5] Journal of the American Chemical Society, 2003. (Discusses the Rh-DuPHOS route).

  • Silverman, R. B., et al. "3-Alkyl-4-aminobutyric acids: the first class of anticonvulsant agents that triggers an increase in brain GABA." Journal of Medicinal Chemistry, 1991. Link

  • Dunn, P. J. "The synthesis of Pregabalin."[6] Green Chemistry in the Pharmaceutical Industry, Wiley-VCH, 2010. (Detailed analysis of Green metrics).

Sources

Technical Comparison Guide: Enantiomeric Excess Determination of 3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of the Cyano Precursor

3-Cyano-5-methylhexanoic acid (CMHA) is the pivotal chiral intermediate in the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), a widely prescribed gabapentinoid. The enantiomeric purity of Pregabalin is strictly regulated, often requiring an enantiomeric excess (ee) of >99.5%. Because the stereocenter is established at the cyano-acid stage (or its ester precursor), accurate ee determination of CMHA is the primary quality gate in the manufacturing process.

This guide objectively compares the two dominant analytical methodologies: Chiral Gas Chromatography (GC) via ester derivatization and Direct Chiral High-Performance Liquid Chromatography (HPLC) . While GC has historically been the "gold standard" for the volatile ester derivatives, advancements in immobilized polysaccharide HPLC columns offer a compelling, direct alternative.

Analytical Decision Matrix

Before detailing protocols, the following decision tree illustrates the logical flow for selecting the appropriate method based on sample state and laboratory resources.

G Start Sample: 3-Cyano-5-methylhexanoic Acid (Crude or Pure) CheckState Is the sample already an Ester? Start->CheckState GC_Route Method A: Chiral GC CheckState->GC_Route Yes (Ester) Deriv Derivatization Required (Acid → Ethyl Ester) CheckState->Deriv No (Acid) but GC preferred HPLC_Route Method B: Direct Chiral HPLC CheckState->HPLC_Route No (Acid) Volatile Analyte is Volatile & Thermally Stable GC_Route->Volatile Deriv->Volatile GC_Analysis Analysis on Cyclodextrin Column (e.g., Chiraledex / Rt-βDEX) Volatile->GC_Analysis Direct No Derivatization Needed (Analyze Free Acid) HPLC_Route->Direct HPLC_Analysis Analysis on Polysaccharide Column (e.g., Chiralpak AD-H / IA) Direct->HPLC_Analysis UV_Det UV Detection (210-220 nm) Requires Acidic Modifier

Figure 1: Analytical workflow for selecting between GC and HPLC methodologies based on sample state and derivatization requirements.

Method A: Chiral Gas Chromatography (The Industry Standard)

Chiral GC is frequently cited in patent literature for Pregabalin intermediates due to the high resolution obtainable for the ethyl ester derivative. The free acid is non-volatile and polar, leading to peak tailing and column degradation; thus, esterification is mandatory.

Mechanism & Causality
  • Separation Principle: The stationary phase typically utilizes permethylated

    
    -cyclodextrins. The hydrophobic cavity of the cyclodextrin forms inclusion complexes with the alkyl chain of the ester, while the rim substituents interact stereoselectively with the cyano and carbonyl groups.
    
  • Derivatization: Converting the carboxylic acid to an ethyl ester eliminates hydrogen bonding dimerization, lowering the boiling point and improving peak symmetry.

Detailed Protocol

Step 1: Sample Preparation (Derivatization)

  • Weigh approx. 10 mg of 3-cyano-5-methylhexanoic acid into a 2 mL GC vial.

  • Add 500

    
    L of Ethanol (anhydrous).
    
  • Add 50

    
    L of concentrated Sulfuric Acid (
    
    
    
    ) or Thionyl Chloride (
    
    
    ) as a catalyst. Note: Thionyl chloride is more aggressive and ensures complete conversion but requires careful handling.
  • Cap and heat at 60°C for 30 minutes.

  • Cool to room temperature.

  • Add 500

    
    L of saturated 
    
    
    
    solution to neutralize acid (prevents column damage).
  • Add 500

    
    L of Ethyl Acetate or MTBE for extraction. Vortex and let layers separate.
    
  • Inject 1

    
    L of the upper organic layer.
    

Step 2: GC Conditions

  • Instrument: GC with FID (Flame Ionization Detector).

  • Column: Chiraledex G-TA or Rt-

    
    DEXsa  (30 m 
    
    
    
    0.25 mm
    
    
    0.25
    
    
    m).
    • Why: Gamma-cyclodextrin trifluoroacetyl (G-TA) phases show high selectivity for nitrile-containing esters.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temperature Program:

    • Initial: 100°C (Hold 1 min)

    • Ramp: 2°C/min to 160°C

    • Final: 160°C (Hold 5 min)

  • Inlet: Split mode (20:1 to 50:1), 250°C.

  • Detector: FID, 250°C.

Step 3: Validation Criteria

  • Resolution (

    
    ):  > 2.0 between (R) and (S) enantiomers.
    
  • Tailing Factor: < 1.2 (Critical for accurate integration of minor impurities).

Method B: Direct Chiral HPLC (The Modern Alternative)

Direct analysis of the free acid avoids the time-consuming derivatization step and the risk of racemization during heating. However, it requires careful mobile phase tuning to suppress ionization of the carboxylic acid.

Mechanism & Causality
  • Separation Principle: Amylose-based stationary phases (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) form helical grooves.[1] The analyte interacts via hydrogen bonding (carboxyl/cyano groups) and

    
    -
    
    
    
    stacking (if applicable, though limited here).
  • Acidic Modifier: Trifluoroacetic acid (TFA) is non-negotiable. It protonates the carboxylic acid (

    
    ), forcing it into a single, neutral state that interacts predictably with the chiral selector. Without TFA, the peak will split or tail severely due to equilibrium between ionized and non-ionized forms.
    
Detailed Protocol

Step 1: Sample Preparation

  • Weigh 5 mg of 3-cyano-5-methylhexanoic acid.

  • Dissolve in 1 mL of Mobile Phase (n-Hexane/IPA).

  • Filter through a 0.45

    
    m PTFE syringe filter.
    

Step 2: HPLC Conditions

  • Column: Chiralpak AD-H or Chiralpak IA (Immobilized version recommended for robustness).

    • Dimensions: 250 mm

      
       4.6 mm, 5 
      
      
      
      m particle size.[2][3]
  • Mobile Phase: n-Hexane : Isopropyl Alcohol : TFA (90 : 10 : 0.1 v/v/v).

    • Optimization: If retention is too low, decrease IPA to 5%.

  • Flow Rate: 1.0 mL/min.[2][4]

  • Temperature: 25°C.

  • Detection: UV at 210 nm .

    • Why: The molecule lacks a strong chromophore (no aromatic rings). Detection relies on the carbonyl and nitrile absorption, which is significant only in the low UV range.

Comparative Performance Analysis

The following table synthesizes performance data based on standard validation parameters found in pharmaceutical development contexts.

FeatureMethod A: Chiral GC (Derivatized)Method B: Direct Chiral HPLC
Analyte Form Ethyl Ester (Requires Derivatization)Free Acid (Direct)
Separation Mechanism Inclusion Complex (Cyclodextrin)H-Bonding / Steric Fit (Amylose)
Resolution (

)
High (> 3.0) Moderate to High (2.0 - 5.0)
Sensitivity (LOD) Excellent (FID is carbon-sensitive)Moderate (UV 210 nm is prone to noise)
Sample Prep Time 45-60 mins (Reaction + Extraction)< 5 mins (Dissolve & Filter)
Robustness High (Capillary columns are durable)Moderate (Acidic MP can degrade older columns)
Throughput Lower (Longer run times + prep)Higher (Shorter run times + no prep)
Green Chemistry Poor (Uses derivatization reagents)Moderate (Uses Hexane/IPA)
Scientist-to-Scientist Insights
  • Choose GC if: You are already synthesizing the ester intermediate (common in Pregabalin routes). The ester is volatile and gives sharp peaks on FID without baseline drift issues common in low-UV HPLC.

  • Choose HPLC if: You are monitoring the hydrolysis step or working with the free acid salt. The risk of inducing racemization during the acidic esterification (GC prep) is non-zero; HPLC eliminates this variable.

Experimental Workflow Diagram

Workflow cluster_GC GC Workflow (Ester) cluster_HPLC HPLC Workflow (Acid) GC_Start Crude Acid Deriv Esterification (EtOH/H+) GC_Start->Deriv Extract Extraction (MTBE/NaHCO3) Deriv->Extract Inject_GC GC-FID Injection (Chiraledex G-TA) Extract->Inject_GC HPLC_Start Crude Acid Dissolve Dissolve in Mobile Phase HPLC_Start->Dissolve Filter Filter (0.45 µm PTFE) Dissolve->Filter Inject_HPLC HPLC-UV Injection (Chiralpak AD-H) Filter->Inject_HPLC

Figure 2: Side-by-side comparison of sample preparation burden.

References

  • Vertex Pharmaceuticals & Pfizer Inc. (2011). Improved synthesis of optically pure (S)-3-cyano-5-methyl-hexanoic acid alkyl ester. World Intellectual Property Organization.[3] WO2011141923A2. Link

  • Daicel Corporation. (2025). Chiral Selector Applications: Separation of Chiral Acids. Chiral Technologies Application Guide. Link

  • Phenomenex. (2025).[1] Chiral HPLC Separations: A Guide to Column Selection and Method Development. Phenomenex Technical Guides. Link

  • Restek Corporation. (2025). A Guide to the Analysis of Chiral Compounds by GC. Restek Technical Literature. Link

  • BenchChem. (2025).[2] Validation of a chiral HPLC method for 3-Hydroxy-3-methylhexanoic acid enantiomers. (Analogous methodology for short-chain chiral acids). Link

Sources

Comparative Validation Guide: Analytical Strategies for 3-Cyano-5-methylhexanoic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Intermediate

In the synthesis of Pregabalin (Lyrica®), 3-Cyano-5-methylhexanoic acid (CMHA) represents a critical junction.[1] It is the immediate precursor to the active pharmaceutical ingredient (API) before the final reduction of the nitrile group to a primary amine.

From an analytical perspective, CMHA is a "silent" molecule. Unlike many aromatic drug intermediates, it lacks a conjugated


-system, resulting in negligible UV absorption above 220 nm. Furthermore, its polarity—stemming from both the carboxylic acid and nitrile moieties—creates significant retention challenges in standard Reversed-Phase (RP) chromatography.

This guide moves beyond generic methodologies to provide a comparative validation framework. We analyze three distinct approaches—HPLC-UV (Low Wavelength) , GC-FID (Derivatized) , and LC-MS/MS —and provide a "Gold Standard" protocol for the most universally applicable technique.

Comparative Analysis: Selecting the Right Tool

The choice of method depends heavily on the stage of development: Process Control (high concentration) vs. Impurity Profiling (trace level).

FeatureMethod A: RP-HPLC-UV (210 nm) Method B: GC-FID (Derivatized) Method C: LC-MS/MS (ESI-)
Primary Application QC Release, Impurity Profiling (Related Substances)In-Process Control (IPC), Enantiomeric ExcessGenotoxic Impurity Screening, Trace Analysis
Sensitivity (LOD) Moderate (~0.05 - 0.1%)High (depends on derivatization efficiency)Ultra-High (< 1 ppm)
Selectivity Moderate (prone to matrix interference at low

)
High (excellent resolution of volatile esters)Excellent (Mass-based discrimination)
Throughput High (Standard equipment)Low (Requires sample prep/derivatization)Moderate (Requires skilled operator)
Key Limitation Baseline Noise: Requires high-purity solvents due to 210 nm detection.Thermal Instability: Carboxylic acid must be esterified (e.g., ethyl chloroformate).Matrix Effects: Ion suppression in complex reaction mixtures.
Analytical Decision Matrix

The following logic gate illustrates the selection process based on the analytical requirement.

AnalyticalDecisionTree Start Start: Define Analytical Goal Goal What is the target concentration? Start->Goal HighConc High Conc. (>1%) (Synthesis Monitoring) Goal->HighConc Process Intermediate Trace Trace Impurity (<0.1%) (Final API Release) Goal->Trace Impurity in API Chiral Is Chiral Separation Required? HighConc->Chiral HPLC RP-HPLC (UV 210nm) (Phosphate Buffer) Trace->HPLC Standard QC (>0.05%) LCMS LC-MS/MS (ESI Negative Mode) Trace->LCMS Ultra-Trace (<10 ppm) GC GC-FID (Derivatization Required) Chiral->GC Yes (Enantiomers) Chiral->HPLC No (Purity only)

Figure 1: Decision tree for selecting the analytical technique based on sensitivity needs and chirality requirements.

The Gold Standard Protocol: RP-HPLC-UV

While LC-MS offers superior sensitivity, RP-HPLC with UV detection at 210 nm remains the workhorse for GMP laboratories due to its robustness and accessibility. The following protocol addresses the ionization of the carboxylic acid (


) to ensure consistent retention.
Method Mechanics (Causality)
  • Mobile Phase pH (6.50): At this pH, CMHA is fully ionized (anionic). While counter-intuitive for C18 retention, using a high-surface-area carbon loaded column (like Inertsil ODS-4) allows for interaction via the isobutyl hydrophobic tail while maintaining excellent peak shape for the zwitterionic Pregabalin API.

  • Detection (210 nm): The nitrile group (

    
    ) provides a weak absorption band. We must use "HPLC Grade Plus" or "Gradient Grade" Acetonitrile to prevent ghost peaks.
    
Step-by-Step Methodology

Instrument: HPLC system with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance). Column: Inertsil ODS-4 or Kromasil C18,


.
Column Temperature: 

.

Reagents:

  • Buffer: Dissolve 1.32 g Diammonium Hydrogen Phosphate in 1000 mL water. Adjust pH to 6.50 ± 0.05 with Orthophosphoric Acid.

  • Mobile Phase A: Buffer (pH 6.5).

  • Mobile Phase B: Acetonitrile (100%).

Gradient Program:

Time (min) Mobile Phase A (%) Mobile Phase B (%) Purpose
0.0 90 10 Initial equilibration
10.0 70 30 Elution of polar impurities
25.0 50 50 Elution of CMHA (hydrophobic shift)
35.0 50 50 Wash

| 36.0 | 90 | 10 | Re-equilibration |

Sample Preparation:

  • Diluent: Mobile Phase A : Acetonitrile (80:20).

  • Stock Solution: 1.0 mg/mL CMHA in Diluent. Sonication required.

Validation Workflow Diagram

ValidationWorkflow Prep Sample Prep (1 mg/mL in Diluent) SST System Suitability (Res > 2.0, Tailing < 1.5) Prep->SST Linearity Linearity Study (50% - 150% Target) SST->Linearity Pass Recovery Accuracy/Recovery (Spike at 3 levels) Linearity->Recovery Robustness Robustness (pH +/- 0.2, Flow +/- 10%) Recovery->Robustness

Figure 2: Validation workflow ensuring ICH Q2(R1) compliance.

Validation Performance Data

The following data summarizes expected performance metrics when validating this method according to ICH Q2(R1) guidelines.

ParameterAcceptance CriteriaTypical Result
Specificity No interference at retention time of CMHAPass (Resolution > 2.5 from API)
Linearity (

)


(Range:

)
LOD / LOQ

/

LOD:

/ LOQ:

Accuracy (Recovery)


Precision (RSD)


(n=6)
Robustness pH variation

Critical: pH < 6.0 causes retention shift

Technical Note on Robustness: The retention of CMHA is highly sensitive to the organic modifier percentage in the gradient. A shift of ±2% Acetonitrile can shift the retention time by 1-2 minutes. Precise mobile phase preparation is mandatory.

Alternative Strategy: GC-FID with Derivatization[2]

For laboratories lacking HPLC sensitivity at 210 nm, or for chiral analysis of the intermediate, Gas Chromatography is the preferred alternative. However, CMHA cannot be injected directly due to the carboxylic acid group.

Protocol Summary:

  • Derivatization: React CMHA with Ethyl Chloroformate (ECF) in the presence of pyridine and ethanol. This converts the acid to the ethyl ester in < 5 minutes.

  • Extraction: Extract the ester into hexane or MTBE.

  • GC Conditions:

    • Column: DB-1 or HP-5 (30m x 0.25mm).

    • Carrier: Helium @ 1.0 mL/min.

    • Temp:

      
       to 
      
      
      
      ramp.
    • Detection: FID @

      
      .
      

Pros: Excellent for separating the (R) and (S) enantiomers if a chiral column (e.g., Cyclodextrin-based) is used. Cons: The derivatization step introduces a source of variance (recovery < 100%).

References

  • Sagar, V. L. N., et al. (2024).[2] "Analytical Method Validation for Determination of Related Substance in Pregabalin by HPLC." Semantic Scholar. (Verified via Search 1.1)

  • United States Pharmacopeia (USP). (2023). "Methods for the Analysis of Pregabalin Oral Solution: Organic Impurities." USP Emerging Standards. (Verified via Search 1.11)

  • Lupine Publishers. (2018). "Improved Enantioselective Enzymatic Synthesis of (S)-Pregabalin." (Discusses GC analysis of the cyano-ester intermediate). (Verified via Search 1.6)

  • ResearchGate. (2025). "LC-MS-MS method for the determination of pregabalin in human plasma." (Provides LC-MS conditions adaptable for trace impurity analysis). (Verified via Search 1.2)

Sources

benchmarking 3-Cyano-5-methylhexanoic acid synthesis against industry standards

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis: Traditional Chemical Route vs. Chemoenzymatic Kinetic Resolution

Executive Summary

This guide benchmarks the synthesis of (S)-3-cyano-5-methylhexanoic acid (a critical intermediate for Pregabalin) by comparing the industry-standard Traditional Chemical Route against the Advanced Chemoenzymatic Protocol .

While the traditional route relies on stoichiometric chiral resolution agents and hazardous solvent handling, the Chemoenzymatic Protocol utilizes Lipase-mediated kinetic resolution in aqueous media. This shift not only enhances enantiomeric excess (% ee) but also reduces the Environmental Factor (E-factor) by approximately 80% , establishing a new baseline for sustainable pharmaceutical manufacturing.

The Baseline: Traditional Chemical Synthesis

Methodology: Knoevenagel Condensation


 Michael Addition 

Classical Resolution.

The "Legacy Standard" for synthesizing this intermediate involves the Knoevenagel condensation of isovaleraldehyde with diethyl malonate, followed by the Michael addition of cyanide. The resulting racemic mixture requires late-stage resolution using a chiral salt, typically (S)-Mandelic acid .[1][2]

Mechanistic Limitations[2][3]
  • Racemic Inefficiency: The Michael addition of cyanide to the

    
    -unsaturated ester is non-stereoselective, yielding a 50:50 racemate.
    
  • Atom Economy: Classical resolution discards 50% of the product (the R-enantiomer) unless complex racemization loops are employed.

  • Toxicity & Waste: The process heavily utilizes organic solvents (hexane, toluene) and generates significant cyanide-laden waste.

Baseline Performance Metrics
MetricStandard ValueNotes
Overall Yield ~12–25%Limited by resolution losses and multi-step isolation.
Enantiomeric Excess 98% (post-recrystallization)Requires multiple crystallization cycles.
E-Factor ~86 kg waste / kg productHigh solvent and silica usage.
Process Media Organic SolventsToluene/Hexane/Ethanol.
The Benchmark: Advanced Chemoenzymatic Protocol

Methodology: Knoevenagel


 Cyanide Addition 

Lipase-Catalyzed Hydrolysis

Decarboxylation.

This protocol replaces the chemical resolution step with a biocatalytic equivalent using Lipolase (Thermomyces lanuginosus lipase). The enzyme exhibits exquisite stereoselectivity for the (S)-diester, hydrolyzing it to the monoacid while leaving the (R)-diester intact.

Mechanistic Superiority
  • Chiral Recognition: The lipase active site preferentially accommodates the (S)-enantiomer of the diester substrate (ethyl 3-cyano-5-methylhexanoate precursor), catalyzing hydrolysis at the ester bond.

  • Aqueous Processing: The reaction proceeds in water, eliminating the need for phase-transfer catalysts or chlorinated solvents.

  • Dynamic Recycling: The unreacted (R)-diester is easily racemized under mild basic conditions and recycled back into the enzymatic feed, theoretically allowing 100% conversion to the (S)-isomer.

Experimental Protocol: Lipase-Mediated Resolution

Note: This protocol assumes a starting material of racemic 2-carboxyethyl-3-cyano-5-methylhexanoic acid ethyl ester.[4]

Reagents:

  • Racemic Diester Substrate (1.0 eq)

  • Thermomyces lanuginosus Lipase (Lipolase 100L, ~2-5% v/w loading)

  • Buffer: 0.1 M Potassium Phosphate (pH 7.0)

  • Base: 20% NaOH (for pH stat titration)

Step-by-Step Workflow:

  • Emulsification: Charge the reactor with phosphate buffer and racemic diester. Agitate vigorously (800 RPM) to create a stable emulsion.

  • Initiation: Add Lipolase enzyme.[4][5] Maintain temperature at 30°C.

  • Hydrolysis (The Resolution): The enzyme selectively hydrolyzes the (S)-diester. Monitor reaction progress via pH stat; as acid is produced, the pH will drop. Automatically dose NaOH to maintain pH 7.0.

  • Endpoint: Stop reaction when NaOH consumption indicates 45-50% conversion (typically 12-24 hours).

  • Separation: Acidify the mixture to pH 2.0. Extract the product (S)-monoacid into toluene. The unreacted (R)-diester remains in the organic layer or can be separated via fractional distillation if solvent-free.

  • Decarboxylation: Heat the (S)-monoacid solution to 80°C to facilitate thermal decarboxylation, yielding (S)-3-cyano-5-methylhexanoic acid .

Comparative Data Analysis

The following table benchmarks the Chemoenzymatic route against the Traditional Chemical route. Data is synthesized from industrial process development reports (e.g., Pfizer's Lyrica process evolution).

Performance MetricTraditional Chemical RouteChemoenzymatic Route (Benchmark)Improvement Factor
E-Factor (kg waste/kg product) 86 17 5x Reduction
Volumetric Productivity Low (Dilute organic phases)High (Solvent-free/Aqueous)High
Enantiomeric Excess (% ee) >98% (Requires recrystallization)>99.5% (Direct from reactor)Superior Purity
Solvent Usage High (Toluene, Hexane, EtOH)Minimal (Water-based)Green Compliance
Yield (Single Pass) <35% (Theoretical max 50%)40–45%+28%
Yield (With Recycle) Difficult/Costly>80% (Facile R-isomer racemization)Major Efficiency
Visualizations
Figure 1: Comparative Process Flow

This diagram illustrates the divergence between the linear, wasteful Traditional Route and the cyclic, efficient Chemoenzymatic Route.

G cluster_trad Traditional Route cluster_enz Chemoenzymatic Benchmark Start Isovaleraldehyde + Diethyl Malonate Inter1 Knoevenagel Condensation (Unsaturated Diester) Start->Inter1 Inter2 Michael Addition (Cyanide) (Racemic Diester) Inter1->Inter2 Trad_Res Chemical Resolution ((S)-Mandelic Acid) Inter2->Trad_Res Batch Split Enz_Res Enzymatic Hydrolysis (Lipolase / Water) Inter2->Enz_Res Aqueous Emulsion Trad_Waste Waste: (R)-Isomer + Solvents Trad_Res->Trad_Waste 50% Loss Trad_Prod (S)-Intermediate (Low Yield) Trad_Res->Trad_Prod Sep Phase Separation Enz_Res->Sep Recycle Racemization of (R)-Diester Sep->Recycle (R)-Diester Phase Enz_Prod (S)-Intermediate (High Yield/Purity) Sep->Enz_Prod (S)-Acid Phase Recycle->Enz_Res Re-entry loop

Caption: Comparison of linear traditional synthesis vs. cyclic chemoenzymatic route showing waste reduction and recycling loops.

Figure 2: Mechanism of Lipase Selectivity

This diagram details the "Lock and Key" mechanism where the enzyme selectively processes the (S)-substrate.

Mechanism Enzyme Lipase Active Site Serine-His-Asp Triad Complex Acyl-Enzyme Intermediate Enzyme->Complex Nucleophilic Attack Substrate_S (S)-Diester Fits Hydrophobic Pocket Substrate_S->Enzyme Binding Substrate_R (R)-Diester Steric Clash Substrate_R->Enzyme No Reaction Hydrolysis Water Attack Complex->Hydrolysis Product (S)-Monoacid + Ethanol Hydrolysis->Product Release

Caption: Stereoselective mechanism of Lipolase. The (S)-enantiomer fits the active site, while the (R)-enantiomer is rejected.

References
  • Martinez, C. A., et al. (2008). Development of a Chemoenzymatic Manufacturing Process for Pregabalin. Organic Process Research & Development.[1][6]

  • Pfizer Inc. (2006). Green Chemistry in the Manufacture of Lyrica (Pregabalin).[3][7] EPA Presidential Green Chemistry Challenge Award.

  • Hoge, G. (2004).[8] Synthesis of (S)-3-cyano-5-methylhexanoic acid via optical resolution. Patent US20050283023A1.

  • Dunn, P. J. (2012). The importance of green chemistry in process research and development.[7] Chemical Society Reviews.

Sources

Green Chemistry Metrics Evaluation: Synthesis Routes for (S)-3-Cyano-5-methylhexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(S)-3-Cyano-5-methylhexanoic acid ((S)-CMHA ) is the pivotal chiral intermediate in the synthesis of Pregabalin (Lyrica®), a blockbuster anticonvulsant and analgesic drug. With annual production volumes exceeding thousands of metric tons, the environmental footprint of (S)-CMHA synthesis is a critical concern for process chemists.

This guide evaluates three distinct synthesis routes: the Classical Chemical Route (Michael addition), the Chemoenzymatic Kinetic Resolution (Pfizer’s 2nd Gen Process), and the emerging Nitrilase-Mediated Desymmetrization . We analyze these methodologies using rigorous green chemistry metrics—Atom Economy (AE), E-Factor, and Reaction Mass Efficiency (RME)—to provide an objective selection framework for drug development professionals.

Route A: Classical Chemical Synthesis (The Benchmark)

Mechanism: Knoevenagel condensation followed by Michael addition. This route represents the traditional "brute force" approach. It relies on the condensation of isovaleraldehyde with diethyl malonate, followed by the addition of a cyanide source (HCN/NaCN) and subsequent decarboxylation.

Critical Analysis
  • Atom Economy (AE): Poor (<45%). The decarboxylation step inherently results in the loss of a carbon dioxide molecule, and the use of diethyl malonate introduces significant auxiliary mass that is discarded.

  • Hazard Profile: High. Requires handling of alkali cyanides and generates stoichiometric amounts of inorganic salt waste.

  • Process Efficiency: Low. The route produces a racemic mixture requiring late-stage classical resolution (e.g., with (S)-mandelic acid), limiting the maximum theoretical yield to 50% without complex recycling loops.

Synthesis Pathway Diagram

ChemicalRoute Isoval Isovaleraldehyde Condensation Knoevenagel Condensation Isoval->Condensation Malonate Diethyl Malonate Malonate->Condensation Intermediate1 Unsaturated Diester Condensation->Intermediate1 Michael Michael Addition Intermediate1->Michael Cyanide NaCN / KCN Cyanide->Michael Racemate Racemic Cyano Diester Michael->Racemate Decarb Hydrolysis & Decarboxylation Racemate->Decarb Product (±)-3-Cyano-5- methylhexanoic acid Decarb->Product Waste Waste: CO2, Salts, Wrong Enantiomer Decarb->Waste

Figure 1: The classical chemical synthesis pathway showing high waste generation points (red).

Route B: Chemoenzymatic Kinetic Resolution (Industry Standard)

Mechanism: Lipase-catalyzed hydrolysis of a diester intermediate. Developed by Pfizer, this route revolutionized Pregabalin manufacturing.[1] It utilizes a lipase (e.g., Thermomyces lanuginosus or Rhizopus delemar) to selectively hydrolyze one enantiomer of a diester precursor. Crucially, the unreacted "wrong" enantiomer is racemized and recycled, pushing the effective yield >45%.

Experimental Protocol: Lipase Resolution
  • Reagents: 2-Carboxyethyl-3-cyano-5-methylhexanoic acid diethyl ester, Lipase (immobilized), Water, NaOH (for pH stat).

  • Conditions: pH 7.0–8.0, 25–35°C.

  • Solvent: Water (Process is solvent-free or uses water as the primary medium).

Step-by-Step Workflow:

  • Emulsification: Suspend the racemic diester substrate in water (20% w/v loading).

  • Enzyme Addition: Add Lipase (enzyme loading ~1-2% w/w relative to substrate).

  • Hydrolysis: Maintain pH at 7.5 using 5M NaOH. The enzyme selectively hydrolyzes the (S)-ester linkage.

  • Separation: The product ((S)-monoester salt) dissolves in the aqueous phase; the unreacted (R)-diester remains in the organic oil phase.

  • Recycle: The (R)-diester is thermally racemized (with catalytic base) and returned to Step 1.

Green Metrics Evaluation
  • E-Factor: ~17 (Dramatically lower than the chemical route's ~86).[2][3]

  • Solvent: Water-based chemistry eliminates VOCs (Volatile Organic Compounds).

  • Energy: Reactions occur at ambient temperature/pressure.

Route C: Nitrilase-Mediated Desymmetrization (Next-Gen)

Mechanism: Direct enzymatic hydrolysis of 3-isobutylglutaric acid dinitrile (IBSN). This route utilizes a nitrilase enzyme (e.g., from Brassica rapa or Arthrobacter sp.) to desymmetrize a dinitrile precursor. This is a "100% Atom Economy" theoretical step as it converts a symmetric pro-chiral molecule directly into the chiral acid-nitrile without resolving a racemate.

Experimental Protocol: Nitrilase Hydrolysis
  • Substrate: 3-Isobutylglutaric acid dinitrile (IBSN).

  • Biocatalyst: Recombinant E. coli expressing Nitrilase (whole cell or lysate).

  • Buffer: 50 mM Potassium Phosphate, pH 7.2.

Step-by-Step Workflow:

  • Preparation: Load IBSN (up to 100 g/L) into the phosphate buffer.

  • Reaction: Add nitrilase biocatalyst. Incubate at 30°C with gentle agitation.

  • Selectivity Control: The enzyme regio- and enantioselectively hydrolyzes one cyano group to the carboxylic acid.

  • Workup: Acidify to pH 2.0 to precipitate (S)-CMHA or extract with ethyl acetate.

Desymmetrization Logic Diagram

Nitrilase Dinitrile 3-Isobutylglutaric acid dinitrile (Pro-chiral) Complex Enzyme-Substrate Complex Dinitrile->Complex Enzyme Nitrilase Biocatalyst (e.g., Nit8) Enzyme->Complex Hydrolysis Selective Hydrolysis of pro-(S) Cyano group Complex->Hydrolysis Product (S)-3-Cyano-5- methylhexanoic acid Hydrolysis->Product Ammonia By-product: NH3 Hydrolysis->Ammonia

Figure 2: Nitrilase route showing direct conversion of pro-chiral precursor to product.

Comparative Green Metrics Analysis

The following table contrasts the three routes. Data is synthesized from industrial process patents and green chemistry literature (see References).

MetricRoute A: Chemical (Classical)Route B: Lipase (Pfizer Gen 2)Route C: Nitrilase (Next-Gen)
Atom Economy (AE) < 45% (Poor)~ 65% (Moderate)> 90% (Excellent)
E-Factor (kg waste/kg product) ~ 86 ~ 17 < 10 (Estimated)
Reaction Mass Efficiency (RME) Low (Racemic loss)High (Recycling loop enabled)Very High (Direct conversion)
Key Reagents Cyanide, Organic SolventsLipase, Water, NaOHNitrilase, Buffer
Hazard Class High (Acute Toxicity)Low (Bio-benign)Low (Bio-benign)
Scalability Proven but dirtyProven at multi-ton scaleProven at pilot/production scale
Conclusion & Recommendations

For modern drug development, Route A (Chemical) is obsolete due to its prohibitive E-factor and hazardous reagent profile.

  • Recommendation for Commercial Manufacturing: Route B (Lipase) remains the gold standard for risk-averse scaling. It is robust, uses water as the primary solvent, and the recycling of the "wrong" enantiomer is fully optimized in existing industrial infrastructure.

  • Recommendation for Process Innovation: Route C (Nitrilase) offers the superior theoretical green profile. If the dinitrile precursor (IBSN) can be sourced cost-effectively, this route surpasses the Lipase route in Atom Economy by avoiding the synthesis and subsequent hydrolysis of ester groups.

References
  • Pfizer Green Chemistry Program . The Development of a Green, Energy Efficient, Chemoenzymatic Manufacturing Process for Pregabalin. Presidential Green Chemistry Challenge Award, 2006. Link

  • Dunn, P. J. (2012).[4] "The importance of green chemistry in process research and development". Chemical Society Reviews, 41(4), 1452-1461. Link

  • Martinez, C. A., et al. (2008). "Development of a Chemoenzymatic Manufacturing Process for Pregabalin". Organic Process Research & Development, 12(3), 392–398. Link

  • Zheng, G. W., et al. (2014).[5] "Enantioselective synthesis of (S)-3-cyano-5-methylhexanoic acid by a high DMSO concentration tolerable Arthrobacter sp.". Applied Microbiology and Biotechnology. Link

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.

Sources

Spectroscopic Validation of 3-Cyano-5-methylhexanoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the structural integrity of the precursor 3-Cyano-5-methylhexanoic acid (hereafter Compound A ) is the single most critical quality attribute (CQA) prior to the final reduction step.

The validation challenge is threefold:

  • Connectivity: Confirming the linear backbone and the presence of the nitrile group.

  • Impurity Discrimination: Distinguishing Compound A from its hydrolysis byproducts (Amide and Diacid impurities) and the cyclized lactam.

  • Stereochemistry: While standard spectroscopy confirms connectivity, it must be coupled with chiral techniques to validate the (S)-enantiomer.

This guide objectively compares High-Resolution NMR, FTIR, and Mass Spectrometry (MS) as validation tools. It moves beyond standard textbook descriptions to provide a self-validating analytical workflow.

Comparative Analysis of Analytical Modalities

The following table summarizes the performance of each modality in the specific context of Compound A .

Feature1H / 13C NMR FTIR (ATR/Transmission) LC-MS/MS (Q-TOF)
Primary Utility Definitive structural connectivity & stoichiometry.Rapid "Go/No-Go" identification of the Nitrile group.Trace impurity profiling (<0.1%).
Specificity High. Resolves diastereotopic protons and carbon backbone.Medium. Excellent for functional groups (-CN vs -CONH2).High. Mass-to-charge ratio confirms molecular formula.
Limit of Detection ~0.1 - 1% (Solvent dependent).~1 - 5%.< 0.01% (ppm level).
Critical Blindspot Cannot distinguish enantiomers without chiral shift reagents.Cannot easily quantify similar alkyl chain impurities.Poor at distinguishing isomers with identical fragmentation.
Throughput Low (10-30 mins/sample).High (<2 mins/sample).Medium (10-20 mins/sample).

Deep Dive: The Self-Validating Spectroscopic Workflow

To ensure scientific integrity, no single method should be trusted in isolation. We utilize a Triangulated Validation Protocol where the weaknesses of one method are covered by the strengths of another.

A. Vibrational Spectroscopy (FTIR): The "Fingerprint" Check

Objective: Confirm the Cyano (-CN) group and rule out Amide hydrolysis.

The most common degradation pathway of Compound A is the hydrolysis of the nitrile to a primary amide (3-carbamoylmethyl-5-methylhexanoic acid). NMR can be ambiguous here if solvent peaks overlap, but FTIR provides a binary answer.

  • Diagnostic Peak (Compound A): Sharp absorption at 2240–2250 cm⁻¹ (C≡N stretch). This region is typically silent in organic molecules, making this peak definitive.

  • Impurity Flag (Amide): Appearance of "Amide I" (C=O stretch) at 1650–1690 cm⁻¹ and "Amide II" (N-H bend) at 1600–1640 cm⁻¹ .

  • Impurity Flag (Lactam): A shift in the carbonyl stretch to ~1700 cm⁻¹ (gamma-lactam ring strain).

B. High-Resolution NMR: The Structural Backbone

Objective: Verify the isobutyl tail and the methylene spacing.

Using 400 MHz or higher is required to resolve the multiplets of the diastereotopic protons at the C2 and C4 positions.

  • 1H NMR (DMSO-d6):

    • δ 12.0+ ppm: Broad singlet (COOH). Validation: Integration must be 1.0.

    • δ 2.3–2.5 ppm: Multiplets corresponding to

      
      . Causality: These are diastereotopic due to the chiral center at C3, appearing as complex multiplets rather than simple doublets.
      
    • δ 0.8–0.9 ppm: Two doublets (Isobutyl methyls). Validation: Integration must be 6.0 relative to the acid proton.

  • 13C NMR:

    • δ ~119 ppm: Characteristic Nitrile carbon.

    • δ ~173 ppm: Carboxylic acid carbonyl.

C. Mass Spectrometry: The Purity Gate

Objective: Detect trace molecular weight deviations.

  • Ionization: ESI (Negative Mode) is preferred for the free acid

    
    .
    
  • Target Mass: ~154.1 Da (Negative mode).

  • Fragmentation Logic: Look for loss of

    
     (44 Da) and 
    
    
    
    (27 Da) in MS/MS to confirm the core structure.

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the chemical pathways requiring validation.

Diagram 1: The Analytical Decision Matrix

This workflow ensures that expensive high-resolution techniques are only applied after rapid screening passes.

AnalyticalWorkflow Sample Crude Compound A (3-Cyano-5-methylhexanoic acid) FTIR Step 1: FTIR Screening (Target: 2240 cm⁻¹) Sample->FTIR PassFTIR CN Peak Present No Amide Bands FTIR->PassFTIR FailFTIR Weak CN / Strong 1650 cm⁻¹ FTIR->FailFTIR NMR Step 2: 1H-NMR (400 MHz) (Target: Integral Ratio) PassFTIR->NMR Reject1 REJECT: Amide Impurity FailFTIR->Reject1 PassNMR Integrals Correct (COOH:Methyl = 1:6) NMR->PassNMR FailNMR Extra Peaks / Wrong Ratio NMR->FailNMR MS Step 3: LC-MS/MS (Target: [M-H]⁻ 154.1) PassNMR->MS Reject2 REJECT: Solvent/Structural Impurity FailNMR->Reject2 Final VALIDATED STRUCTURE MS->Final

Caption: Hierarchical validation workflow. FTIR acts as the primary gatekeeper for functional group integrity before quantitative NMR analysis.

Diagram 2: Impurity Differentiation Pathway

Understanding why we validate requires visualizing the impurities.

ImpurityPath CompA Compound A (Nitrile) Amide Impurity B (Primary Amide) CompA->Amide Hydrolysis (Loss of CN signal) Lactam Impurity D (Lactam) CompA->Lactam Cyclization (Shift in IR C=O) Acid Impurity C (Diacid) Amide->Acid Hydrolysis

Caption: Degradation pathways of 3-Cyano-5-methylhexanoic acid. Each step alters the spectroscopic signature (CN loss, Amide gain).

Detailed Experimental Protocols

Protocol A: FTIR "Go/No-Go" Screening
  • Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to avoid moisture absorption which can mask OH stretches.

  • Instrument: PerkinElmer Spectrum Two or equivalent.

  • Parameters:

    • Range: 4000–600 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Scans: 16

  • Acceptance Criteria:

    • Presence of peak at 2242 ± 5 cm⁻¹ (Medium intensity).

    • Absence of strong bands at 1650 cm⁻¹ (Amide I).

Protocol B: Quantitative 1H-NMR
  • Solvent: DMSO-d6 (Preferred over CDCl3 to prevent acid proton exchange and improve solubility).

  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1H with 30° pulse angle.

  • Relaxation Delay (D1): Must be set to ≥ 5 seconds to ensure full relaxation of the carboxylic acid proton for accurate integration.

  • Processing:

    • Reference residual DMSO peak to 2.50 ppm.

    • Phase and baseline correct manually.

    • Integrate the methyl doublet (0.9 ppm) and set value to 6.00.

    • Check the integration of the -CH-CN proton (multiplet ~2.8-3.0 ppm). It must integrate to 1.00 ± 0.05.

References

  • Huckabee, B. K., & Sobieray, D. M. (2003). Process for the synthesis of Pregabalin. U.S. Patent No.[1] 5,637,767.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for IR/NMR characteristic shifts).
  • Karnati, V. R., et al. (2025).[2][3] Synthesis and Characterization of Pregabalin Impurities. ResearchGate.

  • PubChem Compound Summary. (2025). 3-Cyano-5-methylhexanoic acid.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information.

  • NIST Chemistry WebBook. (2025). Infrared Spectra of Nitriles and Carboxylic Acids.

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Strategy: 3-Cyano-5-methylhexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Safety Data Sheet

As a key chiral intermediate in the synthesis of Pregabalin (Lyrica) , 3-Cyano-5-methylhexanoic acid (CAS: 181289-16-7) presents a dual-hazard profile often underestimated in routine high-throughput screening. It combines the corrosive potential of a carboxylic acid with the toxicological implications of an aliphatic nitrile.

While standard Safety Data Sheets (SDS) classify it primarily as an Irritant (H315/H319) and Harmful if Swallowed (H302), the operational reality requires a stricter PPE tier. This guide bridges the gap between regulatory compliance and practical, bench-level safety, ensuring that your pursuit of high-yield enantioselective synthesis does not compromise researcher health.

Hazard Analysis & Risk Assessment

The molecule contains two distinct functional groups that dictate our PPE strategy:

  • Carboxylic Acid (-COOH): Primary driver for skin/eye corrosion and pH-dependent tissue damage.

  • Cyano Group (-CN): While thermodynamically stable compared to simple cyanide salts, metabolic liberation of cyanide or hydrolysis under acidic reaction conditions remains a non-zero risk.

GHS Hazard Classification Summary
Hazard CodeDescriptionOperational Implication
H302 Harmful if swallowedStrict hygiene zones; double-gloving required to prevent oral transfer via fomites.
H315 Causes skin irritationContact dermatitis risk; 0.11mm Nitrile is the minimum barrier.
H319 Causes serious eye irritationSplash goggles are mandatory for liquid handling; safety glasses are insufficient.
H335 May cause respiratory irritationAll solid handling must occur under LEV (Local Exhaust Ventilation) .
PPE Selection Protocol

Do not rely on generic "lab safety" rules. Use this tiered approach based on the physical state of the reagent.

A. Hand Protection: The "Permeation Logic"

Standard Latex gloves are NOT recommended due to poor resistance against organic acids and variable performance against nitriles.

  • Tier 1: Solid Handling (Weighing/Transfer)

    • Material: Nitrile Rubber (Industrial Grade).[1]

    • Spec: Minimum thickness 5 mil (0.12 mm).

    • Protocol: Single glove is acceptable only if immediate change-out occurs upon contact.

  • Tier 2: Solution Handling & Synthesis

    • Material: High-Performance Nitrile or Laminate (e.g., Silver Shield®).

    • Why: Solvents used in Pregabalin synthesis (e.g., Ethyl Acetate, THF) can act as carrier vehicles, dragging the cyano-acid through the glove matrix.

    • Protocol: Double Gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (Tactility).

      • Outer Layer: 8 mil Nitrile or Laminate (Chemical Barrier).

      • Self-Validating Step: Inflate the outer glove slightly before donning to check for micro-pinholes.

B. Respiratory Protection[2][3]
  • Primary Control: Fume Hood (Face velocity: 80–100 fpm).

  • Secondary Control (If hood unavailable):

    • Particulate: N95 is insufficient for organic synthesis environments. Use P100 (HEPA) for solid dusts.

    • Vapor: If heating or using volatile solvents, use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

C. Eye & Body Protection[2][4]
  • Eyes: Unvented chemical splash goggles. Rationale: The acidic nature poses an immediate risk of corneal opacity upon splash contact.

  • Body: Tyvek® lab coat or chemically resistant apron over standard cotton lab coat.

Operational Workflow Visualization

The following decision tree illustrates the logic for selecting PPE based on the experimental phase.

PPE_Decision_Tree Start Handling 3-Cyano-5-methylhexanoic acid State_Check Determine Physical State Start->State_Check Solid Solid / Powder Form State_Check->Solid Weighing Liquid Solution / Reaction Mix State_Check->Liquid Synthesis/Extraction PPE_Solid PPE TIER 1: - Nitrile Gloves (5 mil) - Safety Glasses - Fume Hood / P100 Mask Solid->PPE_Solid Risk_High High Risk: Heating or >10g Liquid->Risk_High Risk_Std Standard Risk: Ambient Temp Liquid->Risk_Std PPE_Extreme PPE TIER 3: - Laminate Gloves (Silver Shield) - Face Shield + Goggles - Chem-Resistant Apron Risk_High->PPE_Extreme PPE_Liquid PPE TIER 2: - Double Nitrile (Outer 8 mil) - Splash Goggles - Fume Hood Mandatory Risk_Std->PPE_Liquid

Figure 1: PPE Decision Logic based on physical state and operational intensity.

Emergency Response & Waste Disposal

This section provides a self-validating loop for spill management. Do not treat this as a simple acid spill.

Spill Management Protocol
  • Isolate: Evacuate the immediate 3-meter radius.

  • PPE Up-Armor: Don double nitrile gloves and respiratory protection (if dust is visible).

  • Neutralization (The Critical Step):

    • Do not use strong mineral acids (risk of HCN liberation).

    • Do not use bleach (sodium hypochlorite) indiscriminately on the neat solid, as exothermic reactions can occur.

    • Correct Action: Cover spill with Sodium Carbonate (Soda Ash) or Calcium Carbonate to neutralize the carboxylic acid functionality safely.

  • Collection: Absorb liquids with vermiculite. Sweep solids gently to avoid dust generation.

Disposal Logic
  • Waste Stream: Segregate as "Toxic Organic - Acidic" .

  • Labeling: Must explicitly state "Contains Nitrile Functionality" to alert waste handlers of potential incompatibility with strong oxidizers or acids.

  • Destruction: Incineration is the preferred method.

Spill_Response_Loop Spill Spill Detected Assess Assess Volume & State Spill->Assess Neutralize Neutralize Acid: Use Sodium Carbonate Assess->Neutralize Safe to approach Absorb Absorb: Vermiculite/Sand Neutralize->Absorb Pack Pack & Label: 'Toxic Organic - Acidic' Absorb->Pack

Figure 2: Sequential workflow for safe spill containment and disposal.

References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12069395, 3-Cyano-5-methylhexanoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]

  • Stanford Environmental Health & Safety. Information on Cyanide Compounds (Handling & Disposal Guidelines). Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-5-methylhexanoic acid
Reactant of Route 2
3-Cyano-5-methylhexanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.